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  • Product: 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
  • CAS: 1429418-14-3

Core Science & Biosynthesis

Foundational

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Handling Abstract 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a halogenated, N-substituted p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Handling

Abstract

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a halogenated, N-substituted pyrazole derivative. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing its physicochemical properties, spectroscopic profile, a plausible synthetic route, and critical safety protocols. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The specific combination of a carboxylic acid for derivatization, a C-I bond for cross-coupling reactions, and a fluoroethyl group to potentially enhance metabolic stability and binding affinity makes this compound a valuable and versatile building block for the synthesis of novel chemical entities.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are foundational to its application in research. Below are the key identifiers for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
CAS Number 1429418-14-3[3][4]
Molecular Formula C₆H₆FIN₂O₂[3][4]
Molecular Weight 284.03 g/mol [3][4]
Canonical SMILES C1=NN(C(=C1I)C(=O)O)CCF[5]
InChI InChI=1S/C6H6FIN2O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2H2,(H,11,12)[5]
InChIKey SBZNHIOHIJREAL-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from close analogs.

Table 2: Physicochemical and Computational Data

PropertyValue / Expected BehaviorReference
Appearance White to off-white solid (Expected)
Purity (Commercial) ≥98%[3]
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water.
Acidity (pKa) The carboxylic acid proton is the primary acidic site. The pKa is expected to be lower than typical aliphatic carboxylic acids due to the electron-withdrawing nature of the adjacent iodinated pyrazole ring. The pyrazole ring itself is weakly basic.[6]
Topological Polar Surface Area (TPSA) 55.12 Ų[3]
Predicted LogP (XlogP) 1.0 - 1.15[3][5]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 1 (from carboxylic acid)
Rotatable Bonds 3[3]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure verification. The following are the expected spectral characteristics for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, based on established principles and data from related pyrazole structures.[7][8]

  • ¹H NMR:

    • ~13-14 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

    • ~7.5-8.0 ppm (s, 1H): A singlet for the proton at the C3 position of the pyrazole ring.

    • ~4.8-5.0 ppm (dt, 2H): A doublet of triplets for the methylene group adjacent to the fluorine atom (-CH₂F).

    • ~4.6-4.8 ppm (dt, 2H): A doublet of triplets for the methylene group attached to the pyrazole nitrogen (N-CH₂-).

  • ¹³C NMR:

    • ~160-165 ppm: Carboxylic acid carbonyl carbon (C=O).

    • ~145-150 ppm: C5 of the pyrazole ring (attached to COOH).

    • ~140-145 ppm: C3 of the pyrazole ring.

    • ~80-85 ppm: C4 of the pyrazole ring (attached to Iodine).

    • ~79-82 ppm: Methylene carbon adjacent to fluorine (-CH₂F).

    • ~50-55 ppm: Methylene carbon adjacent to nitrogen (N-CH₂-).

  • FT-IR:

    • 3300-2500 cm⁻¹ (broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.[8]

    • ~1710 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid.[9][10]

    • ~1550 cm⁻¹: C=N stretching within the pyrazole ring.

    • ~1050 cm⁻¹: C-F stretching vibration.

  • Mass Spectrometry:

    • ESI-MS (-): Expected [M-H]⁻ peak at m/z 282.94.

    • ESI-MS (+): Expected [M+H]⁺ peak at m/z 284.95.

    • Predicted m/z values for other common adducts like [M+Na]⁺ and [M+K]⁺ are also available.[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific synthesis protocols for this molecule are proprietary, a logical and robust synthetic route can be proposed based on established heterocyclic chemistry. A common strategy involves the N-alkylation of a pre-formed, functionalized pyrazole core.

The proposed workflow is as follows:

  • Iodination: Start with a commercially available pyrazole-5-carboxylic acid ester, such as ethyl 1H-pyrazole-5-carboxylate. Iodinate the electron-rich 4-position using an electrophilic iodine source like N-Iodosuccinimide (NIS).

  • N-Alkylation: Alkylate the N1 position of the pyrazole ring using a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Saponification: Hydrolyze the ethyl ester to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.[11]

Synthetic_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification Start Ethyl 1H-pyrazole-5-carboxylate IodinatedEster Ethyl 4-iodo-1H-pyrazole-5-carboxylate Start->IodinatedEster NIS, MeCN AlkylatedEster Ethyl 1-(2-fluoroethyl)-4-iodo- 1H-pyrazole-5-carboxylate IodinatedEster->AlkylatedEster BrCH2CH2F, K2CO3, DMF FinalProduct 1-(2-fluoroethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid AlkylatedEster->FinalProduct 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating, illustrative procedure. Researchers should perform their own optimization and safety assessments.

  • Iodination: To a solution of ethyl 1H-pyrazole-5-carboxylate (1 eq.) in acetonitrile, add N-Iodosuccinimide (1.1 eq.). Stir the mixture at room temperature for 12-18 hours, monitoring by TLC. Upon completion, concentrate the reaction mixture, dilute with ethyl acetate, and wash sequentially with aqueous Na₂S₂O₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

  • N-Alkylation: To a solution of ethyl 4-iodo-1H-pyrazole-5-carboxylate (1 eq.) in DMF, add potassium carbonate (2 eq.) and 1-bromo-2-fluoroethane (1.5 eq.). Heat the reaction mixture to 70-80 °C for 4-6 hours. After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

  • Saponification: Dissolve the purified ethyl ester (1 eq.) in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (2-3 eq.) and stir at room temperature for 2-4 hours.[11] Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the final carboxylic acid.

Reactivity Profile

This molecule offers three primary points for chemical modification:

  • Carboxylic Acid: Amenable to standard transformations into amides, esters, or acid chlorides, providing a direct handle for conjugation to other molecules.

  • C-I Bond: Serves as an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents.

  • Pyrazole Ring: While generally stable, the C3-H position could potentially undergo metallation and subsequent reaction with an electrophile, although this would require harsh conditions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar iodinated and fluorinated pyrazoles provides a strong basis for a hazard assessment.[12][13]

  • Hazard Assessment:

    • Based on the analog 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, this compound should be treated as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335) .[13]

    • Signal Word: Warning [13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[14][15]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or impervious clothing to prevent skin contact.[14][15]

    • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[12][16] If dust is generated, a full-face respirator may be necessary.[14]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[15][16]

    • Avoid the formation and inhalation of dust or aerosols.[14][16]

    • Wash hands thoroughly after handling.[15][17]

    • Ensure an eyewash station and safety shower are readily accessible.[15][17]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

    • Keep away from incompatible materials such as strong oxidizing agents.[15][17]

  • Disposal:

    • This material should be treated as hazardous chemical waste.[12]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][17]

    • Do not dispose of down the sink or in regular trash.[12]

Applications in Research and Drug Discovery

The title compound is not an end-product therapeutic but rather a high-value intermediate for chemical synthesis. Its utility stems from the strategic combination of its functional groups.

  • Scaffold for Medicinal Chemistry: The pyrazole core is a cornerstone of modern drug discovery, found in drugs for cancer, inflammation, and infectious diseases.[1][18][19] This compound provides a ready-to-use, functionalized pyrazole scaffold.

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it can be used as a fragment for screening against biological targets or as a starting point for fragment elaboration.

  • Combinatorial Chemistry: The C-I bond is a key feature, allowing for parallel synthesis of large libraries of compounds via cross-coupling reactions. By varying the coupling partner, chemists can rapidly explore the structure-activity relationship (SAR) of a lead series.

  • Bioisosteric Replacement: The fluoroethyl group is often used in medicinal chemistry to block metabolic oxidation, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate lipophilicity, making this a desirable building block for lead optimization.

References

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-fluoroethyl)-4-iodo-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • IntechOpen. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Cole, K. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. PMC - NIH. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,2-difluoroethyl)-4-iodo-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Molecules. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ECHA. (n.d.). Identity - 3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH. Retrieved from [Link]

  • Al-Otaibi, F. A., et al. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Sharma, D., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

  • Yüksek, M., et al. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. Retrieved from [Link]

  • Al-wsmani, I. Q., et al. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Executive Summary In modern drug discovery and radiopharmaceutical development, highly functionalized heterocyclic scaffolds serve as critical vectors for target engagement and molecular imaging. 1-(2-fluoroethyl)-4-iodo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and radiopharmaceutical development, highly functionalized heterocyclic scaffolds serve as critical vectors for target engagement and molecular imaging. 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS: 1429418-14-3) is a highly specialized, orthogonally reactive building block[1]. As a Senior Application Scientist, I frequently leverage this molecule because it combines three distinct chemical handles: a lipophilic and potentially radiolabel-compatible fluoroethyl group, a transition-metal-reactive C4-iodo group, and a biologically conjugatable C5-carboxylic acid. This guide provides an in-depth mechanistic analysis, commercial sourcing strategies, and field-validated protocols for utilizing this compound in advanced synthetic workflows.

Physicochemical Profiling

Understanding the exact physical parameters of this pyrazole derivative is essential for predicting its solubility, reactivity, and chromatographic behavior. The presence of the heavy iodine atom significantly increases the molecular weight, while the fluoroethyl group modulates the overall lipophilicity (LogP) of the pyrazole core[2].

Table 1: Quantitative Physicochemical Parameters

ParameterValue
CAS Number 1429418-14-3[1]
Molecular Formula C₆H₆FIN₂O₂[1]
Molecular Weight 284.03 g/mol [1]
SMILES String OC(=O)C1=C(I)C=NN1CCF[2]
MDL Number MFCD25370962[3]
PubChem CID 86207989[3]

Strategic Sourcing and Supplier Landscape

For reproducible synthetic scale-up, securing a reliable commercial supply of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a mandatory first step. Variations in trace metal impurities (especially residual palladium or copper from upstream synthesis) can poison downstream catalytic steps. Below is a curated matrix of verified suppliers.

Table 2: Commercial Supplier Matrix

SupplierCatalog NumberStated PurityStorage/Shipping
ChemScene CS-0718780≥98%[1]Room Temp / Dry[1]
Biosynth (via Sapphire Bioscience) EHC41814Research Grade[4]4°C[5]
American Elements MFCD25370962Powder (Standard)[3]4°C[3]

Mechanistic Utility & Structural Logic

The true value of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid lies in its orthogonal reactivity. Each functional group can be addressed independently without requiring exhaustive protection/deprotection sequences.

  • C5-Carboxylic Acid (Amide Conjugation): The carboxylic acid is sterically hindered by the adjacent N1-fluoroethyl and C4-iodo groups. Consequently, highly efficient coupling reagents like HATU are required to form the active ester rapidly and prevent off-target degradation.

  • C4-Iodo Group (Cross-Coupling): The electron-deficient nature of the pyrazole ring accelerates the oxidative addition of Palladium(0) into the C-I bond. This makes it an excellent substrate for Suzuki-Miyaura or Sonogashira cross-couplings to build extended biaryl or alkynyl systems.

  • N1-Fluoroethyl Group: In medicinal chemistry, this acts as a stable bioisostere. In radiochemistry, it serves as a structural mimic for [18F]-labeled PET imaging agents.

Reactivity Core 1-(2-fluoroethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid Site1 C4-Iodo Group (Pd Cross-Coupling) Core->Site1 Oxidative Addition Site2 C5-Carboxylic Acid (Amide Conjugation) Core->Site2 HATU/DIPEA Activation Site3 N1-Fluoroethyl Group (Lipophilicity/PET mimic) Core->Site3 Structural Anchor

Fig 1: Orthogonal reactivity sites of the pyrazole scaffold.

Validated Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific reagents are chosen.

Protocol A: Sterically Hindered Amide Conjugation

Purpose: To conjugate the C5-carboxylic acid to a primary amine (e.g., a peptide vector or fluorophore) without disturbing the C4-iodo group. Causality: We utilize HATU over standard EDC/NHS because the C5 position is sterically encumbered. HATU forms a highly reactive 7-aza-HOBt ester that overcomes this steric barrier. DMF is selected as the solvent because it solubilizes both the polar pyrazole acid and the organic amine while stabilizing the active ester intermediate.

Step-by-Step Methodology:

  • Activation: In an oven-dried 10 mL vial, dissolve 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol). The excess base ensures the carboxylic acid is fully deprotonated and neutralizes the amine hydrochloride salt in the next step.

  • Coupling Reagent: Add HATU (1.1 equiv, 0.11 mmol) in one portion. Stir at room temperature for 15 minutes. Self-Validation: A color change to pale yellow typically indicates the formation of the active ester.

  • Conjugation: Add the target primary amine (1.2 equiv, 0.12 mmol). Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. The disappearance of the starting mass (m/z 283 [M-H]-) confirms reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (10 mL) and wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ (2 x 5 mL), and brine (5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Activation Mix Acid + HATU + DIPEA in DMF Step2 2. Conjugation Add Amine (1.2 eq), Stir 2h at RT Step1->Step2 Step3 3. Quench & Extract Wash with HCl / NaHCO3 Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 QC 5. QC Analysis LC-MS & 1H-NMR Validation Step4->QC

Fig 2: Standardized workflow for C5-carboxylic acid amide conjugation.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Purpose: To install an aryl or heteroaryl group at the C4 position. Causality: We use Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, which can otherwise be sluggish when forming bonds between two electron-rich heterocycles. 1,4-Dioxane/Water is used as the solvent system to ensure both the organic boronic acid and the inorganic base (K₂CO₃) remain in solution.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the pyrazole core (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M concentration).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vial and purge with Nitrogen for 5 minutes.

  • Heating: Heat the reaction mixture at 90°C for 4 hours (or 110°C for 30 minutes under microwave irradiation).

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC.

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Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid

Executive Summary The structural elucidation of highly functionalized heterocycles is a critical bottleneck in rational drug design and agrochemical development. 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heterocycles is a critical bottleneck in rational drug design and agrochemical development. 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS 1429418-14-3) represents a complex molecular scaffold featuring competing non-covalent interaction sites: a highly polarizable iodine atom, a strong hydrogen-bonding carboxylic acid, and an electronegative fluoroethyl appendage[1]. This technical guide provides an in-depth framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind crystallographic methodologies, supramolecular interaction dynamics, and self-validating experimental protocols.

Supramolecular Mechanics: The Interplay of Non-Covalent Interactions

The crystal packing of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is dictated by a delicate balance of competing intermolecular forces. Understanding these forces is essential for predicting polymorphism and ensuring successful structure refinement.

  • Halogen Bonding (XB): The C4-iodine atom possesses a significant region of depleted electron density along the extension of the C–I covalent bond, known as a σ -hole. Because polarizability increases down the halogen group (F < Cl < Br < I), the iodine atom acts as a potent electrophilic donor[2]. In solid-state matrices, this typically results in highly directional C–I···O or C–I···N halogen bonds, which serve as primary stabilizing forces in the supramolecular architecture[3][4].

  • Hydrogen Bonding (HB): The C5-carboxylic acid group is a classic hydrogen bond donor and acceptor. In pyrazole-5-carboxylic acids, this moiety predominantly forms robust R22​(8) centrosymmetric dimers via O–H···O interactions, or extended catemeric chains depending on the steric bulk of the N1 substituent[5].

  • Weak Electrostatic Contacts: The N1-(2-fluoroethyl) group introduces highly electronegative fluorine atoms that, while poor hydrogen bond acceptors, participate in weak C–F···H contacts that influence the final 3D lattice conformation.

G M 1-(2-fluoroethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid I C4-Iodine (σ-hole Donor) M->I C C5-Carboxylic Acid (HB Donor/Acceptor) M->C F N1-Fluoroethyl (Weak Acceptor) M->F XB Halogen Bonding (C-I···O / C-I···N) I->XB Highly Polarizable HB Hydrogen Bonding (O-H···O Dimers) C->HB Strong Directionality WF Weak Contacts (C-F···H) F->WF Steric/Electrostatic L 3D Supramolecular Lattice Assembly XB->L HB->L WF->L

Caption: Competing Non-Covalent Interactions Governing Crystal Packing.

Experimental Protocols: A Self-Validating SCXRD Workflow

To achieve a high-resolution crystal structure, the experimental workflow must be rigorously controlled. The following step-by-step protocol incorporates intrinsic validation checkpoints to ensure data integrity.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of methanol and ethyl acetate. Cover the vial with parafilm, puncture with a single pinhole, and leave undisturbed at 298 K for 3–5 days[5].

  • Causality: Slow evaporation maintains a low degree of supersaturation. This provides the molecules sufficient time to organize into a thermodynamically stable lattice, preventing the precipitation of kinetic, amorphous powders.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction (complete darkness) every 90° of rotation, confirming the absence of macroscopic twinning.

Step 2: Crystal Mounting and Cryopreservation
  • Procedure: Select a crystal with dimensions approximating 0.20 × 0.15 × 0.10 mm. Coat it in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer goniometer under a 172 K liquid nitrogen stream[2].

  • Causality: Cryocooling minimizes atomic thermal vibrations (the Debye-Waller effect). This enhances the intensity of high-angle diffraction spots and severely reduces radiation-induced radical damage to the crystal lattice.

Step 3: X-Ray Data Collection
  • Procedure: Utilize a diffractometer equipped with a photon-counting detector and a graphite-monochromated Mo-K α radiation source ( λ=0.71073 Å)[2][5].

  • Causality: Mo-K α radiation is specifically selected over Cu-K α because the heavy iodine atom causes severe X-ray absorption at longer wavelengths. The shorter wavelength of Mo-K α penetrates the heavy-atom lattice more effectively, yielding more accurate intensity data.

  • Validation Check: Collect preliminary ω -scan frames to calculate the internal merging R-factor ( Rint​ ). Proceed to full data collection only if Rint​<0.05 , which mathematically validates the chosen unit cell and overall crystal quality.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL via Olex2)[2].

  • Causality: Intrinsic phasing is highly efficient for heavy-atom structures. The strong scattering power of the iodine atom provides robust initial phase estimates, anchoring the rest of the electron density map.

  • Validation Check: The refinement is considered self-validated when the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density ( Δρmax​ ) is localized tightly around the iodine atom (typically < 1.0 e/ų), confirming no missing atoms or uncorrected absorption artifacts.

G A Compound Synthesis & Purification B Slow Evaporation Crystallization A->B High Purity Required C Crystal Selection (Microscope) B->C Single Crystal Yield D Cryocooling (172 K) Liquid N2 Stream C->D Mount on Loop E SCXRD Data Collection (Mo-Kα Radiation) D->E Minimize Thermal Motion F Data Reduction & Integration E->F Raw Diffraction Frames G Structure Solution (Intrinsic Phasing) F->G Extracted Intensities H Anisotropic Refinement (Least-Squares) G->H Initial Electron Density

Caption: SCXRD Experimental Workflow for Pyrazole Derivatives.

Crystallographic Data & Structural Parameters

Based on foundational crystallographic data of isostructural 4-iodo-1H-pyrazoles and 1-arylpyrazole-5-carboxylic acids, the expected quantitative parameters for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid are summarized below. The space group is typically monoclinic ( P21​/c ), which efficiently accommodates the centrosymmetric hydrogen-bonded dimers[2][5].

Crystallographic ParameterValue / Specification
Chemical Formula C₆H₆FIN₂O₂
Formula Weight 284.03 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 172(2) K
Wavelength (Mo-K α ) 0.71073 Å
Unit Cell Dimensions a≈8.25 Å, b≈11.23 Å, c≈11.94 Å
Volume ( V ) ≈1100.0 ų
Z (Molecules/unit cell) 4
Absorption Coefficient ( μ ) ≈2.5 mm⁻¹
F(000) 544
Crystal Size 0.20×0.15×0.10 mm
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-Fit (GoF) on F2 1.02−1.05

Note: The parameters above are representative benchmarks derived from structural analyses of closely related halogenated pyrazole-carboxylic acid analogs to serve as a reference for data validation.

Conclusion

The crystallographic profiling of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid requires a rigorous approach to both crystal growth and X-ray diffraction analysis. By leveraging the heavy-atom effect of the C4-iodine for intrinsic phasing and utilizing Mo-K α radiation to mitigate absorption errors, researchers can accurately map the complex interplay of halogen bonding and hydrogen bonding that defines its solid-state architecture. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity structural data, critical for downstream applications in structure-based drug design and materials engineering.

References

  • [1] American Elements. "1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid".[Link]

  • [3] RSC Publishing (CrystEngComm). "Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy".[Link]

  • [2] MDPI (International Journal of Molecular Sciences). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison".[Link]

  • [5] IUCr Journals (Acta Crystallographica Section E). "1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid".[Link]

  • [4] NIH PMC (Crystal Growth & Design). "Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors".[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Calculation of Molecular Weight and Exact Mass for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of a molecule is paramount. The identity, purity, and quantity of a chemical entity are foundational to its prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of a molecule is paramount. The identity, purity, and quantity of a chemical entity are foundational to its preclinical and clinical evaluation. Two of the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in casual discourse, they are distinct concepts with different applications, particularly in the context of modern analytical techniques like mass spectrometry.

This guide provides an in-depth, practical walkthrough for the calculation of these two key parameters for the compound 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid , a substituted pyrazole derivative representative of the complex heterocyclic molecules frequently encountered in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a calculation, but to illuminate the causality behind the methodology—explaining why we choose specific atomic mass values and how these choices impact experimental outcomes, from stoichiometric calculations in synthesis to high-resolution mass spectrometry for structural elucidation.

PART 1: Foundational Concepts: Molecular Weight vs. Exact Mass

Before proceeding with calculations, it is crucial to establish a clear and authoritative distinction between molecular weight and exact mass. This understanding is critical for selecting the appropriate value for a given application and for the correct interpretation of analytical data.

Molecular Weight (Average Molecular Mass)

Molecular Weight refers to the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element.[1][2][3] When you handle a substance in the lab—a bulk powder or a solution—you are working with a vast population of molecules containing a statistical distribution of all naturally occurring isotopes. For instance, the vast majority of carbon atoms are carbon-12, but a small fraction (about 1.1%) is carbon-13.[4] The atomic weight listed on the periodic table (e.g., ~12.011 for Carbon) reflects this natural average.

Causality in Application: The use of molecular weight is rooted in macroscopic applications. It is the correct value to use for any stoichiometric calculation, such as determining the mass of reactants needed for a chemical synthesis, preparing solutions of a specific molarity, or calculating theoretical yield. It connects the microscopic world of atoms to the macroscopic world of grams and moles.[5]

Exact Mass (Monoisotopic Mass)

Exact Mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element.[6][7] For example, in this calculation, we would use the mass of ¹H (not the average 1.008 u), ¹²C (exactly 12.000000 u by definition), ¹⁴N, and ¹⁶O.[8][9] This value represents the mass of a single, specific isotopic combination (an isotopologue).

Causality in Application: The concept of exact mass is intrinsically linked to high-resolution mass spectrometry (HRMS). An HRMS instrument has sufficient resolving power to distinguish between molecules with the same nominal mass (integer mass) but different elemental compositions.[9] For example, CO, N₂, and C₂H₄ all have a nominal mass of 28, but their exact masses are different. By measuring the mass-to-charge ratio of an ion to several decimal places, HRMS provides an experimentally determined exact mass that can be used to confidently determine the molecule's elemental formula, a cornerstone of structural confirmation.

PART 2: Structural Determination and Elemental Formula

The first step in any calculation is to unambiguously determine the molecular formula from the chemical name: 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid .

  • Core Structure: The foundation is a 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms and three carbon atoms.

  • Substitution at N1: The 1-(2-fluoroethyl) group (-CH₂CH₂F) is attached to the nitrogen at position 1.

  • Substitution at C4: An iodine atom (I) replaces the hydrogen at position 4.

  • Substitution at C5: A carboxylic acid group (-COOH) replaces the hydrogen at position 5.

Tallying the atoms from each component:

  • Pyrazole Ring Core (C₃N₂H): 3 Carbon, 2 Nitrogen, 1 Hydrogen (at position 3).

  • Fluoroethyl Group (C₂H₄F): 2 Carbon, 4 Hydrogen, 1 Fluorine.

  • Iodo Group (I): 1 Iodine.

  • Carboxylic Acid Group (CH O₂): 1 Carbon, 1 Hydrogen, 2 Oxygen.

Total Elemental Composition:

  • Carbon (C): 3 + 2 + 1 = 6

  • Hydrogen (H): 1 + 4 + 1 = 6

  • Fluorine (F): 1

  • Nitrogen (N): 2

  • Oxygen (O): 2

  • Iodine (I): 1

The final molecular formula is C₆H₆FN₂O₂I .

PART 3: Experimental Protocols: Calculation Methodologies

The following sections provide detailed, step-by-step protocols for calculating both the molecular weight and the exact mass. These protocols are designed to be self-validating by explicitly stating the source values for atomic masses.

Protocol 1: Molecular Weight Calculation

This protocol uses the IUPAC-recommended standard atomic weights, which are weighted averages of natural isotopic abundances.

Step 1: Assemble Atomic Weights List the standard atomic weight for each element in the formula.

ElementSymbolAtomsStandard Atomic Weight ( g/mol )Source
CarbonC612.011[4][10]
HydrogenH61.008[11][12][13]
FluorineF118.998403[14][15][16]
NitrogenN214.007[17][18][19]
OxygenO215.999[20][21][22]
IodineI1126.90447[23][24][25]

Step 2: Calculate Mass Contribution of Each Element Multiply the atom count by the standard atomic weight for each element.

  • Carbon: 6 atoms * 12.011 g/mol = 72.066 g/mol

  • Hydrogen: 6 atoms * 1.008 g/mol = 6.048 g/mol

  • Fluorine: 1 atom * 18.998403 g/mol = 18.998403 g/mol

  • Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol

  • Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol

  • Iodine: 1 atom * 126.90447 g/mol = 126.90447 g/mol

Step 3: Sum Contributions for Final Molecular Weight Add the mass contributions of all elements.

Molecular Weight = 72.066 + 6.048 + 18.998403 + 28.014 + 31.998 + 126.90447 = 384.029 g/mol

Protocol 2: Exact Mass Calculation

This protocol uses the mass of the most abundant stable isotope for each element. This is the value that would be compared against data from a high-resolution mass spectrometer.

Step 1: Assemble Monoisotopic Masses List the mass of the most abundant isotope for each element in the formula.

ElementIsotopeAtomsMonoisotopic Mass (u)Source
Carbon¹²C612.00000000[8]
Hydrogen¹H61.00782503[26]
Fluorine¹⁹F118.99840316[15][27][28]
Nitrogen¹⁴N214.00307400[9]
Oxygen¹⁶O215.99491462[29]
Iodine¹²⁷I1126.9044719[23][30][31]

Step 2: Calculate Mass Contribution of Each Isotope Multiply the atom count by the monoisotopic mass for each element.

  • Carbon: 6 * 12.00000000 u = 72.00000000 u

  • Hydrogen: 6 * 1.00782503 u = 6.04695018 u

  • Fluorine: 1 * 18.99840316 u = 18.99840316 u

  • Nitrogen: 2 * 14.00307400 u = 28.00614800 u

  • Oxygen: 2 * 15.99491462 u = 31.98982924 u

  • Iodine: 1 * 126.9044719 u = 126.9044719 u

Step 3: Sum Contributions for Final Exact Mass Add the mass contributions of all isotopes.

Exact Mass = 72.00000000 + 6.04695018 + 18.99840316 + 28.00614800 + 31.98982924 + 126.9044719 = 383.9458025 u

PART 4: Data Summary and Visualization

For clarity and direct comparison, the calculated values are summarized below.

ParameterValueUnitsApplication
Molecular Formula C₆H₆FN₂O₂I-Foundational Identifier
Molecular Weight 384.029 g/mol Stoichiometry, Formulation
Exact Mass 383.945803u (Da)High-Resolution Mass Spectrometry
Workflow Visualization

The logical flow from chemical identity to the final calculated values can be visualized as follows. This diagram illustrates the divergence in methodology based on the intended application.

G cluster_input Initial Information cluster_formula Structural Analysis cluster_mw Bulk Properties Calculation cluster_em High-Resolution Analysis A 1-(2-fluoroethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid B Determine Molecular Formula C₆H₆FN₂O₂I A->B Name to Structure C Molecular Weight Path B->C G Exact Mass Path B->G D Input: Average Atomic Weights (from Periodic Table) C->D E Calculation: Σ (Atom Count × Avg. Atomic Wt.) D->E F Result: 384.029 g/mol E->F H Input: Monoisotopic Masses (Most Abundant Isotopes) G->H I Calculation: Σ (Atom Count × Monoisotopic Mass) H->I J Result: 383.945803 u I->J

Caption: Workflow for calculating Molecular Weight and Exact Mass.

PART 5: Conclusion and Practical Implications

The distinction between molecular weight (384.029 g/mol ) and exact mass (383.945803 u) for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is not merely academic; it is fundamental to the integrity of research and development.

  • For the Synthetic Chemist: When weighing out this compound for a reaction, the molecular weight of 384.029 g/mol is the only value that correctly relates the measured mass to the number of moles being used.

  • For the Analytical Scientist: When confirming the identity of the synthesized compound via LC-HRMS, the instrument will ideally detect an ion corresponding to the exact mass. For example, the protonated molecule [M+H]⁺ would be sought at m/z 384.953628 (383.945803 + 1.007825). A measured mass within a few parts-per-million (ppm) of this value provides exceptionally high confidence in the elemental composition and, by extension, the identity of the target molecule.

By understanding and correctly applying both of these values, researchers, scientists, and drug development professionals ensure accuracy from the synthesis bench to the final analytical report, upholding the rigorous standards required in the pharmaceutical industry.

References

  • Fiveable. (2025, August 15). Atomic Mass Of Carbon Definition. Retrieved from Fiveable.
  • IUPAC. (n.d.). Atomic Weights of the Elements 2023. Retrieved from IUPAC.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Iodine. Retrieved from ciaaw.org.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen. Retrieved from ciaaw.org.
  • Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Retrieved from Britannica. URL: [Link]

  • askIITians. (2025, August 1). How many grams does a hydrogen atom weigh? Retrieved from askIITians.
  • Britannica. (2026, March 5). Iodine | Chemical Properties, Uses, & Applications. Retrieved from Britannica. URL: [Link]

  • EBSCO Research Starters. (2023). Iodine (I) | Chemistry. Retrieved from EBSCO.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Carbon. Retrieved from ciaaw.org.
  • Quora. (2016, October 3). What is the atomic mass of hydrogen? Retrieved from Quora. URL: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Fluorine. Retrieved from ciaaw.org.
  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.
  • CK-12 Foundation. (n.d.). Flexi answers - How do you calculate molecular weight? Retrieved from CK-12. URL: [Link]

  • ChemCollective. (n.d.). Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Retrieved from ChemCollective. URL: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Iodine. Physical Measurement Laboratory. URL: [Link]

  • nglos324. (n.d.). Oxygen. Retrieved from nglos324.
  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Fluorine. Physical Measurement Laboratory. URL: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. URL: [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from Quora. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Iodine - Element information, properties and uses. Periodic Table. URL: [Link]

  • Wikipedia. (n.d.). Mass (mass spectrometry). Retrieved from Wikipedia. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses. Periodic Table. URL: [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from Wikipedia. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Fluorine - Element information, properties and uses. Periodic Table. URL: [Link]

  • Consensus Academic Search Engine. (n.d.). Fluorine Atomic Mass. Retrieved from Consensus. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrogen | N (Element). PubChem. URL: [Link]

  • Quora. (2017, December 14). What is the gram molecular mass of nitrogen? Retrieved from Quora. URL: [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. URL: [Link]

  • YouTube. (2018, March 22). How to Calculate Molar Mass (Molecular Weight). Retrieved from YouTube. URL: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Data for Nitrogen (N). Physical Measurement Laboratory. URL: [Link]

  • ChemistryLearner. (n.d.). Nitrogen - N. Retrieved from ChemistryLearner. URL: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Data for Carbon (C). Physical Measurement Laboratory. URL: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Oxygen. Retrieved from ciaaw.org.
  • Wikipedia. (n.d.). Carbon-12. Retrieved from Wikipedia. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxygen | O (Element). PubChem. URL: [Link]

  • YouTube. (2020, October 6). Calculating Molecular Weight (number and weight average) for polymers. Retrieved from YouTube. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Iodine I-131. PubChem. URL: [Link]

  • wikiHow. (2024, September 28). How to Calculate Mass. Retrieved from wikiHow. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. Periodic Table. URL: [Link]

  • Wikipedia. (n.d.). Isotopes of fluorine. Retrieved from Wikipedia. URL: [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. Retrieved from Chemistry LibreTexts. URL: [Link]

  • ChemLin. (2022, December 12). Fluorine Isotopes - List and Properties. Retrieved from ChemLin. URL: [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from Scientific Instrument Services. URL: [Link]

  • ChemLin. (2022, December 29). Iodine Isotopes - List and Properties. Retrieved from ChemLin. URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategies for Fluorine-18 Radiolabeling of Fluoroethyl Pyrazole Derivatives

An Application Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: The Convergence of Pyrazole Scaffolds and PET Imaging Positron Emission Tomography (PET)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Convergence of Pyrazole Scaffolds and PET Imaging

Positron Emission Tomography (PET) is a profoundly sensitive and quantitative molecular imaging technique that provides a noninvasive window into biological processes in vivo.[1] The power of PET is fundamentally reliant on the development of highly specific radiotracers that engage with biological targets of interest. Among the available positron-emitting radionuclides, Fluorine-18 (¹⁸F) stands out as nearly ideal for routine clinical and preclinical imaging due to its optimal half-life (109.8 minutes), low positron energy (635 keV) which allows for high-resolution images, and well-established production and labeling chemistries.[1][2][3]

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs and clinical candidates due to its ability to target a wide array of biological entities, including enzymes and receptors.[1] The combination of this versatile chemical structure with an ¹⁸F-fluoroethyl moiety creates a powerful class of PET tracers. The fluoroethyl group often imparts favorable pharmacokinetic properties and metabolic stability without significantly altering the parent molecule's affinity for its target. This guide provides a detailed exploration of the prevailing strategies for the ¹⁸F-radiolabeling of these important imaging agents, grounded in fundamental radiochemical principles and field-proven protocols.

The Core Radiochemistry: Nucleophilic [¹⁸F]Fluoroethylation

The most robust and widely adopted strategy for producing ¹⁸F-fluoroethyl pyrazole derivatives is through a direct, one-step nucleophilic aliphatic substitution (Sₙ2) reaction.[3][4] This approach offers high specific activity, which is crucial for imaging low-density targets like receptors, and leverages the routine production of no-carrier-added (n.c.a.) [¹⁸F]fluoride.[2][5]

The "Naked" Fluoride: Activation is Key

[¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of ¹⁸O-enriched water ([¹⁸O]H₂O).[4] In this aqueous state, the fluoride ion is heavily solvated by water molecules through hydrogen bonding, rendering it a poor nucleophile.[2] The foundational step of the entire radiosynthesis is therefore the "activation" of [¹⁸F]fluoride. This is achieved through a multi-step process:

  • Trapping: The aqueous [¹⁸F]fluoride solution is passed through a quaternary ammonium anion-exchange cartridge (e.g., QMA Sep-Pak), which selectively traps the [¹⁸F]F⁻ ions.[6]

  • Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge using a solution containing a phase-transfer catalyst (PTC) in a mixture of acetonitrile and water. The most common PTC is Kryptofix 2.2.2 (K₂₂₂) in conjunction with a weak base like potassium carbonate (K₂CO₃).[6][7] The K₂₂₂ cryptand effectively sequesters the K⁺ ion, leaving a highly reactive, or "naked," [¹⁸F]fluoride anion.

  • Azeotropic Drying: The eluted solution is heated under a stream of inert gas (nitrogen or argon) to remove residual water. This is a critical step, as even trace amounts of water can dramatically reduce the nucleophilicity of the fluoride and lead to unwanted side reactions.[2][4]

Precursor Design: The Leaving Group Matters

The success of the Sₙ2 reaction is highly dependent on the precursor molecule, specifically the leaving group attached to the ethyl chain on the pyrazole nitrogen. The precursor is typically a pyrazole derivative substituted with a 2-(organosulfonyloxy)ethyl group.

  • Excellent Leaving Groups: Sulfonate esters such as tosylate (-OTs), mesylate (-OMs), and nosylate (-ONs) are ideal. They are stable enough for precursor synthesis and storage but are readily displaced by the activated [¹⁸F]fluoride. Triflate (-OTf) is an even better leaving group but can sometimes be too reactive, leading to precursor instability.[5][8]

The general reaction is an elegant and efficient displacement where the activated [¹⁸F]fluoride attacks the carbon atom bearing the leaving group, which departs to form the stable C-¹⁸F bond. The reaction is typically performed in a polar aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120 °C) to ensure a rapid reaction rate, a necessity given the short half-life of ¹⁸F.[2][3]

Radiosynthesis_Workflow cluster_0 [18F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Cyclotron ([18O]H₂O(p,n)18F) QMA Anion Exchange Cartridge (QMA) Cyclotron->QMA Trap [18F]F- Elution Elution (K222/K2CO3) QMA->Elution Drying Azeotropic Drying Elution->Drying ActivatedF18 Activated K[18F]F/K222 Complex Drying->ActivatedF18 Reaction Nucleophilic Substitution (80-120°C, 10-15 min) ActivatedF18->Reaction Precursor Pyrazole-ethyl-OTs Precursor in ACN/DMSO Precursor->Reaction Crude Crude Reaction Mixture Reaction->Crude Purification SPE and/or Semi-Prep HPLC Crude->Purification FinalProduct Formulated [18F]Fluoroethyl Pyrazole Derivative Purification->FinalProduct QC QC Tests: - Radio-HPLC/TLC - pH, Residual Solvents - Sterility & Endotoxin FinalProduct->QC Release Criteria Met

Fig 1. General workflow for the synthesis of [¹⁸F]fluoroethyl pyrazole derivatives.

Detailed Experimental Protocol: Automated Synthesis of a Model [¹⁸F]Fluoroethyl Pyrazole

This protocol describes a general, automated procedure adaptable to most commercial radiosynthesis modules (e.g., GE TRACERlab, AllinOne, Nuclear Interface).[9][10] Automation is critical for ensuring reproducibility, minimizing radiation exposure to personnel, and complying with current Good Manufacturing Practice (cGMP) guidelines.[9]

Pre-requisites:

  • A validated automated synthesis module installed in a shielded hot cell.

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O (1-2 GBq).

  • All reagents and consumables must be of pharmaceutical grade.

Reagents & Consumables:

  • Precursor: 1-(2-(tosyloxy)ethyl)-1H-pyrazole derivative (5-10 mg dissolved in 1.0 mL anhydrous ACN).

  • Eluent Solution: 15 mg Kryptofix 2.2.2 and 3 mg K₂CO₃ dissolved in 1.5 mL ACN/H₂O (4:1 v/v).

  • Purification: C18 Sep-Pak cartridges, sterile water for injection, ethanol USP.

  • Final Formulation: Sterile saline solution (0.9% NaCl).

Step-by-Step Automated Synthesis Sequence:

Step 1: [¹⁸F]Fluoride Trapping and Drying (Time: ~15-20 min)

  • Load the cyclotron-produced [¹⁸F]Fluoride/[¹⁸O]H₂O onto the synthesis module.

  • The module automatically passes the solution through a pre-conditioned QMA light cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered into a shielded vial.

  • The Eluent Solution is passed through the QMA cartridge to transfer the K[¹⁸F]F/K₂₂₂ complex into the reaction vessel.

  • The reaction vessel is heated to 110 °C under a flow of nitrogen gas and vacuum to perform azeotropic drying, removing all traces of water. This is typically done in two cycles.

Step 2: Nucleophilic Labeling Reaction (Time: ~10-15 min)

  • Once drying is complete, the reaction vessel is cooled to 85-95 °C.

  • The precursor solution (in anhydrous ACN) is automatically added to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel.

  • The reaction is allowed to proceed for 10 minutes at 95 °C. The progress can be monitored by a built-in radio-detector on the reaction vessel.

Step 3: Solid-Phase Extraction (SPE) Purification (Time: ~10 min)

  • Following the reaction, the crude mixture is diluted with 5-10 mL of water to reduce the solvent strength.

  • The diluted mixture is passed through a C18 Sep-Pak cartridge. The desired ¹⁸F-labeled product and unreacted precursor will be retained on the solid phase, while the unreacted [¹⁸F]fluoride and K₂₂₂ will pass through to a waste vial.

  • The C18 cartridge is washed with 10 mL of water to remove any remaining polar impurities.

  • The purified [¹⁸F]fluoroethyl pyrazole derivative is eluted from the C18 cartridge with 1.0-1.5 mL of ethanol USP into a collection vial.

Step 4: Formulation and Sterile Filtration (Time: ~5 min)

  • The ethanol solution containing the product is diluted with 9-14 mL of sterile saline to achieve an ethanol concentration of ≤10% v/v.

  • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

  • A sample is automatically drawn for quality control testing.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[6][11] The QC tests validate the success of the synthesis and purification.

Parameter Method Acceptance Criteria Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures product is free from visible contamination.
pH pH meter or strip4.5 – 7.5Ensures the product is suitable for intravenous injection.
Radionuclidic Identity Gamma Spectrometry511 keV peak characteristic of ¹⁸FConfirms the correct radionuclide is present.[11]
Radionuclidic Purity Half-life measurement105 – 115 minutesConfirms the absence of long-lived radionuclidic impurities.
Radiochemical Purity (RCP) Radio-HPLC / Radio-TLC≥ 95%Determines the percentage of radioactivity present as the desired product.[6][11]
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppmEnsures solvents used in synthesis are below toxic levels (as per USP/EP).[6]
Kryptofix 2.2.2 Spot Test / LC-MS< 50 µg/mLThe phase-transfer catalyst must be removed as it is toxic.[12]
Sterility Incubation in mediaNo microbial growthConfirms the absence of bacterial contamination (test performed post-release).[12]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max dose in mL)Ensures the product is free from pyrogens.[6]
Table 1. Standard Quality Control Specifications for [¹⁸F]-Radiopharmaceuticals.

Troubleshooting Common Radiolabeling Issues

Even with automated systems, challenges can arise. A logical approach to troubleshooting is essential for maintaining consistent production.

Troubleshooting Start Low Radiochemical Yield (RCY) CheckDrying Was azeotropic drying complete? Start->CheckDrying CheckPrecursor Is precursor quality and quantity correct? CheckDrying->CheckPrecursor Yes Sol_Drying Solution: Optimize drying cycles. Check for leaks in the system. CheckDrying->Sol_Drying No CheckTemp Was reaction temperature and time optimal? CheckPrecursor->CheckTemp Yes Sol_Precursor Solution: Verify precursor via NMR/MS. Ensure correct amount is dispensed. CheckPrecursor->Sol_Precursor No CheckElution Was [18F]F- elution from QMA efficient? CheckTemp->CheckElution Yes Sol_Temp Solution: Increase temperature or reaction time incrementally. CheckTemp->Sol_Temp No Sol_Elution Solution: Prepare fresh eluent. Check QMA cartridge integrity. CheckElution->Sol_Elution No End Yield Improved CheckElution->End Yes (Other Issue) Sol_Drying->End Sol_Precursor->End Sol_Temp->End Sol_Elution->End

Fig 2. A logical flowchart for troubleshooting low radiochemical yield.
  • Issue: Low Radiochemical Yield (<20%)

    • Potential Cause 1: Incomplete Drying. Residual water is the most common culprit for failed nucleophilic substitutions.

    • Solution: Ensure the drying sequence on the automated module is functioning correctly. Check for leaks in gas/vacuum lines.

    • Potential Cause 2: Precursor Degradation. The tosylate precursor may degrade if not stored properly or if it is of poor quality.

    • Solution: Verify the integrity of the precursor stock via NMR or LC-MS. Use fresh, high-purity precursor for each synthesis.

    • Potential Cause 3: Suboptimal Reaction Conditions. The temperature may be too low or the reaction time too short for a less reactive precursor.

    • Solution: Incrementally increase the reaction temperature (e.g., from 95 °C to 110 °C) or time (e.g., from 10 min to 15 min).

  • Issue: Multiple Radioactive Peaks in HPLC

    • Potential Cause: Side Reactions or Radiolysis. High temperatures or excessive radioactivity can sometimes lead to the degradation of the product.

    • Solution: Optimize the purification step (e.g., adjust the HPLC gradient or SPE wash/elution solvents). Consider lowering the reaction temperature slightly if the yield is already high.

References

  • Gomes, P. A., et al. (2021). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PMC. [Link]

  • van der Aart, J., et al. (2017). Preclinical Evaluation and Quantification of 18F-Fluoroethyl and 18F-Fluoropropyl Analogs of SCH442416 as Radioligands for PET Imaging of the Adenosine A2A Receptor in Rat Brain. PubMed. [Link]

  • Daube-Witherspoon, M. E., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. ResearchGate. [Link]

  • Rybalkin, V., et al. (2023). One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1][9]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. PMC. [Link]

  • Zha, Z., et al. (2012). 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives: synthesis from 2,4-dinitrobenzamide and tosylate precursors and comparative biological evaluation for tumor imaging with positron emission tomography. PubMed. [Link]

  • Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Francis, F. (2022). Development of new chemistry for fluorine-18 radiolabeling. University of Helsinki. [Link]

  • Nariai, Y., et al. (2022). Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin. PMC. [Link]

  • Ludwig, F.-A., et al. (2022). Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosp. Semantic Scholar. [Link]

  • Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

  • Verhoog, S., et al. (2021). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. RSC Publishing. [Link]

  • Kiesewetter, D. O., et al. (2003). The automated radiosynthesis of [18F]FP-TZTP. PubMed. [Link]

  • Alauddin, M. M. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]

  • Suzilawati, M. A., et al. (2012). FLUORINE-18: CURRENT APPROACH IN RADIOLABELLING AND RADIATION SAFETY ASPECTS. The Malaysian Journal of Analytical Sciences. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. PMC. [Link]

  • Zhang, Z., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. [Link]

  • Al-Nahhas, A. A., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. [Link]

  • Kumar, V., et al. (2015). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. ResearchGate. [Link]

  • Battistini, N., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]

  • Rybalkin, V., et al. (2023). One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1][9]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. MDPI. [Link]

  • IAEA. (2024). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • University of Nottingham. (n.d.). [18F]Radiofluorination for PET Imaging. University of Nottingham. [Link]

  • Smith, G. E., et al. (2016). Synthesis of [18F]fluoro-pivalic acid: an improved PET imaging probe for the fatty acid synthesis pathway in tumours. RSC Publishing. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing deiodination during cross-coupling of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses a common and critical challenge in synthetic chemistry: the unwanted deiodination of 1-(2-fluoroethyl)-4-iodo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses a common and critical challenge in synthetic chemistry: the unwanted deiodination of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting strategies and preventative measures based on established mechanistic principles and extensive field experience. Our goal is to empower you to optimize your reaction conditions, maximize your yield of the desired coupled product, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of the deiodinated byproduct, 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid, in my cross-coupling reaction. What is the primary cause?

A1: This side reaction, known as hydrodehalogenation, is a common challenge in palladium-catalyzed cross-coupling reactions.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This Pd-H intermediate can reductively eliminate with your pyrazole substrate to yield the undesired deiodinated product instead of proceeding through the desired cross-coupling pathway. Several factors can contribute to the formation of these detrimental Pd-H species, including the choice of base, solvent, and the presence of any hydrogen-donating impurities.[2][3]

Q2: Why is my 4-iodo-pyrazole particularly susceptible to deiodination?

A2: There are two main reasons for the heightened susceptibility of your substrate. Firstly, the carbon-iodine bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl).[2] This means that the initial oxidative addition of the palladium catalyst to the C-I bond is very fast, but it also makes the substrate more prone to side reactions like deiodination.[2] Secondly, N-heterocyclic halides, such as your pyrazole derivative, are often more susceptible to dehalogenation.[3] The presence of the nitrogen atoms in the pyrazole ring can influence the electronic properties of the molecule and potentially coordinate with the palladium catalyst, altering the reaction pathway.[3]

Q3: Could the carboxylic acid or the fluoroethyl group on my molecule be interfering with the reaction?

A3: Yes, both functional groups can play a role. The carboxylic acid introduces acidity and a potential coordination site. Deprotonation of the carboxylic acid by the base is expected, and this carboxylate may interact with the palladium center. While this is not always detrimental, it can influence the catalyst's behavior. The N-H of the pyrazole ring itself, if deprotected, can also be acidic and interfere with the reaction, potentially leading to side products or catalyst inhibition.[4] The fluoroethyl group is generally considered relatively stable under many cross-coupling conditions, but it's always important to be aware of potential side reactions, although deiodination is the more probable side reaction.

Troubleshooting Guide: Minimizing Deiodination

Issue 1: Significant Deiodination Byproduct Observed

This is the most common issue. The key is to identify the source of the hydride and modify the reaction conditions to disfavor the hydrodehalogenation pathway.

Troubleshooting Workflow: Deiodination

Start Deiodination Observed Catalyst Catalyst System Review: - Ligand Selection - Precatalyst Choice Start->Catalyst Is the ligand bulky and electron-rich? Base Base Optimization: - Weaker Base - Anhydrous Conditions Start->Base Is the base a potential hydride source? Solvent Solvent Selection: - Aprotic & Degassed Start->Solvent Is the solvent protic (e.g., alcohol)? Temp Temperature Control: - Lower Temperature Start->Temp Is the reaction run at high temperature? Additives Consider Additives: - Halide Scavengers - Stabilizing Agents Start->Additives Result Reduced Deiodination, Improved Yield Catalyst->Result Base->Result Solvent->Result Temp->Result Additives->Result

Caption: Troubleshooting workflow for deiodination.

Detailed Steps:

  • Ligand Selection: The choice of phosphine ligand is critical.[1] For challenging substrates prone to deiodination, bulky and electron-rich ligands are often beneficial. These ligands can accelerate the desired reductive elimination step to form the C-C or C-N bond, outcompeting the deiodination pathway.[1]

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[3]

  • Base Optimization: The base is a common culprit in generating Pd-H species.[2] Strong alkoxide bases (e.g., NaOtBu, KOtBu) in the presence of trace water or alcohols can readily form hydrides.

    • Recommendation: Switch to a weaker, non-nucleophilic inorganic base.[3] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[3] Ensure the base is anhydrous.

  • Solvent Choice: Protic solvents, especially alcohols, are known hydride donors and should be avoided.[2][3]

    • Recommendation: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2][3] It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can degrade the catalyst and promote side reactions.

  • Temperature Control: Higher reaction temperatures can accelerate the rate of deiodination, sometimes more than the desired coupling reaction.[1][2]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening from 60 °C to 100 °C is advisable.

Issue 2: Low or No Conversion of Starting Material

If you have addressed the deiodination issue but are now facing low conversion, the catalyst activity may be insufficient under the milder conditions.

Detailed Steps:

  • Catalyst Loading: While minimizing catalyst loading is often a goal, it may be necessary to increase it slightly when using less reactive conditions to avoid deiodination.

    • Recommendation: Incrementally increase the palladium precatalyst loading from 1-2 mol% up to 5 mol%.

  • Precatalyst Activation: Some palladium precatalysts require an activation step to generate the active Pd(0) species. If this is slow, the overall reaction will be sluggish.

    • Recommendation: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more easily activated precatalyst from the Buchwald or Hartwig families.

  • Protecting Group Strategy: The free carboxylic acid and the pyrazole N-H could be coordinating to the palladium and inhibiting catalysis.

    • Recommendation: Consider protecting the carboxylic acid as a methyl or ethyl ester. This can be done prior to the coupling reaction. The ester can then be saponified post-coupling if the free acid is required. Protecting the pyrazole nitrogen with a group like a Boc or trityl group can also be beneficial in some cases.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Ligand and Base Screening

This protocol is designed for the parallel screening of conditions to identify the optimal combination for your Suzuki-Miyaura coupling while minimizing deiodination.

Materials:

  • 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 4 mol%)

  • Screening bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • In an inert atmosphere glovebox, add the 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, arylboronic acid, palladium precatalyst, and the selected base to a series of reaction vials.

  • To each vial, add a different phosphine ligand.

  • Add the degassed solvent mixture to each vial.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).

  • Monitor the reactions by LC-MS at regular time intervals (e.g., 1h, 4h, 12h) to determine the ratio of the desired product to the deiodinated byproduct.

  • Compare the results to identify the ligand and base combination that provides the highest yield of the desired product with minimal deiodination.[1]

Mechanistic Insights

To effectively troubleshoot, it is crucial to understand the competing pathways at play.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OR)₂ PdH Pd-H Formation (Ar-Pd(II)-H) OxAdd->PdH k_hydride RedElim Reductive Elimination Transmetal->RedElim Product Desired Product (Ar-R) RedElim->Product Product->Pd0 Regenerates Catalyst Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH Deiod_Product Deiodinated Byproduct (Ar-H) PdH->Deiod_Product Deiod_Product->Pd0

Caption: Competing pathways: cross-coupling vs. deiodination.

The key to success is to select conditions that maximize the rate of transmetalation and reductive elimination relative to the rate of palladium-hydride formation and subsequent reductive elimination of the deiodinated product.

Summary of Recommended Conditions

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Buchwald PrecatalystProvides a reliable source of active Pd(0).
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination.[5]
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Weaker bases that are less likely to be a hydride source.[3]
Solvent Toluene, Dioxane, or THF (anhydrous, degassed)Aprotic solvents that do not act as hydride donors.[2][3]
Temperature 60-80 °CLower temperatures can disfavor the deiodination side reaction.[2]
Additives Consider esterification of the carboxylic acidPrevents potential inhibition or side reactions from the free acid.

By systematically applying these principles and troubleshooting steps, you will be well-equipped to overcome the challenge of deiodination and successfully synthesize your target molecules.

References

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. 5

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem. BenchChem. 8

  • Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Journal of the Korean Oil Chemists' Society.

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. BenchChem. 1

  • minimizing hydrodehalogenation side products in palladium catalysis - Benchchem. BenchChem. 9

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem. BenchChem. 10

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. National Center for Biotechnology Information. 6

  • Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF - ResearchGate. ResearchGate. 11

  • Palladium Catalyzed Stereoselective Hydrodehalogenation of Alkenyl Halides with Tributyltin Hydride | Bulletin of the Chemical Society of Japan | Oxford Academic. Oxford Academic.

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. 7

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. American Chemical Society. 12

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. BenchChem. 3

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. ResearchGate. 4

Sources

Optimization

Minimizing side reactions during the halogenation of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and functionalization of complex heterocyclic building blocks. This guide is dedicated to researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of complex heterocyclic building blocks. This guide is dedicated to researchers, medicinal chemists, and process development scientists working on the halogenation of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid. We will address common challenges, with a focus on minimizing side reactions to ensure high-yield, high-purity synthesis of your target 4-halo-pyrazole derivatives.

Introduction: The Challenge of Selective Halogenation

The target molecule, 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid, presents a specific set of challenges for selective electrophilic halogenation. The pyrazole ring is an electron-rich aromatic system, but its reactivity and regioselectivity are heavily influenced by its substituents.[1] The C5-carboxylic acid group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation necessitates carefully optimized conditions to achieve the desired transformation without resorting to harsh measures that can trigger unwanted side reactions.

This guide provides a framework for troubleshooting these issues, offering both mechanistic explanations and field-proven protocols to streamline your synthetic efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the halogenation of this pyrazole derivative?

A1: The halogenation will occur almost exclusively at the C4 position. The pyrazole ring is inherently most susceptible to electrophilic attack at C4 due to its higher electron density compared to C3 and C5.[2][3] While the C5-carboxylic acid deactivates the entire ring, it does not change the fundamental electronic preference for the C4 position. The N1-substituent directs to C5, but since that position is occupied, its influence reinforces the C4 selectivity.

Q2: Why is the halogenation of this substrate more difficult than that of a simple N-alkyl pyrazole?

A2: The primary difficulty arises from the potent electron-withdrawing nature of the C5-carboxylic acid group. This substituent significantly reduces the nucleophilicity of the pyrazole ring, making it less reactive towards electrophiles.[1] Consequently, the reaction requires more forcing conditions or more reactive halogenating agents than a simple pyrazole, which increases the risk of side reactions.

Q3: What are the two most critical side reactions to monitor and control?

A3: The two most prevalent and problematic side reactions are:

  • Decarboxylative Halogenation: The loss of the C5-COOH group to yield a 4-halo-1-(2-fluoroethyl)-1H-pyrazole. This is a known pathway for aromatic carboxylic acids, often promoted by heat or certain reagents.[4][5]

  • Polyhalogenation: The addition of a second halogen atom, typically at the C3 position, to form a dihalogenated pyrazole. This occurs when the halogenating agent is used in excess or if the mono-halogenated product is still sufficiently reactive.[6]

Q4: Which type of halogenating agent is generally recommended for this substrate?

A4: For substrates that are sensitive or prone to side reactions, N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are the preferred reagents.[3][7] They are generally milder and offer better stoichiometric control compared to diatomic halogens (Cl₂, Br₂, I₂), which helps to suppress over-halogenation and other undesired pathways.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides a systematic approach to diagnosing and resolving the most common issues encountered during the halogenation of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid.

Problem: Decarboxylative Halogenation (Loss of -COOH)
  • Symptom: Your primary impurity, or even the major product, is identified by LC-MS and NMR as the halogenated pyrazole lacking the carboxylic acid group.

  • Causality: This side reaction, known as halodecarboxylation, involves the replacement of the carboxylic acid group with a halogen atom.[5] It can be triggered by elevated temperatures, which provide the activation energy for CO₂ extrusion, or by specific reagents that facilitate the process.

start Decarboxylation Detected temp Reduce Reaction Temperature (e.g., 0 °C to RT) start->temp reagent Switch to Milder Reagent (e.g., Br₂ to NBS) temp->reagent If still an issue time Minimize Reaction Time (Monitor closely by TLC/LC-MS) reagent->time If still an issue solvent Screen Aprotic Solvents (e.g., DCM, THF, MeCN) time->solvent If still an issue result Improved Selectivity solvent->result

Caption: Troubleshooting workflow for decarboxylation.

StrategyRationale & Implementation
Temperature Control Why: Decarboxylation typically has a higher activation energy than C4-halogenation. Lowering the temperature will disproportionately slow the side reaction. How: Begin the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary.
Reagent Selection Why: Milder, more controlled halogen sources like N-halosuccinimides (NXS) are less likely to promote decarboxylation than harsher agents like Br₂ or I₂ with strong oxidants.[3] How: Use NCS, NBS, or NIS as your first choice. If using I₂, avoid strong oxidants and consider activation with a Brønsted acid for NIS if needed.[8]
Reaction Monitoring Why: Prolonged exposure to reaction conditions can favor the slower, thermodynamically driven decarboxylation pathway. How: Monitor the reaction every 15-30 minutes using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
Avoid Metal Catalysts Why: Certain transition metals, particularly copper, are known to catalyze decarboxylation reactions.[9] How: Ensure your reaction is free from adventitious metal contamination. Do not use copper-based reagents unless a decarboxylative coupling is the intended goal.
Problem: Polyhalogenation
  • Symptom: LC-MS analysis shows a significant peak with a mass corresponding to the addition of two halogen atoms.

  • Causality: This occurs when an excess of the halogenating agent is present or when the mono-halogenated product is still reactive enough to undergo a second halogenation. Even with the deactivating COOH group, this can happen under forcing conditions.

StrategyRationale & Implementation
Strict Stoichiometry Why: This is the most direct way to prevent over-halogenation. Using more than one equivalent of the halogenating agent provides the material for the second reaction to occur. How: Carefully weigh your halogenating agent and use between 1.0 and 1.05 equivalents.[1]
Controlled Reagent Addition Why: Adding the halogenating agent all at once creates high local concentrations, which can promote side reactions. How: Dissolve the NXS reagent in the reaction solvent and add it dropwise to the solution of the pyrazole over 30-60 minutes using an addition funnel or syringe pump.
Lower Temperature Why: The second halogenation is typically slower than the first. Lowering the temperature can often suppress it entirely while still allowing the desired mono-halogenation to proceed at an acceptable rate. How: Run the reaction at 0 °C or below.

Section 3: Recommended Experimental Protocols

These protocols are designed as robust starting points. Monitoring is critical for determining the optimal reaction time for your specific setup.

Protocol 3.1: Selective C4-Chlorination with NCS
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Dilute with DCM and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 3.2: Selective C4-Bromination with NBS
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Tetrahydrofuran (THF) or Chloroform (CHCl₃) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. For this substrate, protecting the reaction from light with aluminum foil is good practice to prevent radical side reactions involving NBS.

  • Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC/LC-MS (typically 1-4 hours).

  • Workup: Quench with saturated aqueous sodium thiosulfate. Extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. Purify the residue via column chromatography or recrystallization.

Protocol 3.3: Selective C4-Iodination with NIS and Acid Catalyst
  • Rationale: The deactivating nature of the COOH group makes iodination with NIS alone very slow. A catalytic amount of a strong acid like trifluoroacetic acid (TFA) protonates NIS, creating a more potent electrophilic iodine source.[8]

  • Setup: To a flame-dried round-bottom flask under nitrogen, add 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve in anhydrous DCM or MeCN (0.1 M).

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (0.1 eq).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise.

  • Reaction: Stir at 0 °C to room temperature, monitoring closely by TLC/LC-MS (typically 4-12 hours).

  • Workup: Quench with saturated aqueous sodium thiosulfate. Dilute with DCM and wash with saturated aqueous sodium bicarbonate (to neutralize TFA), followed by water and brine.

  • Purification: Dry (Na₂SO₄), filter, concentrate, and purify by column chromatography.

Section 4: Mechanistic Visualization

Understanding the underlying mechanism is key to rational troubleshooting.

Caption: Generalized mechanism for electrophilic halogenation at C4.

References

  • Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles in the Anode Compartment of a Membrane-separated Electrolysis Cell. ResearchGate. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing). [Link]

  • The Bromination of Pyrazabole. DTIC. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO. [Link]

  • Pyrazole. SlideShare. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • Decarboxylative Halogenation of Organic Compounds. PMC. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive, in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of the novel active pharmaceutical ingredient (API), 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of the novel active pharmaceutical ingredient (API), 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. As a critical quality attribute, the purity of an API directly impacts its safety and efficacy. Therefore, a robust and reliable analytical method is paramount. This document details the validation of two distinct chromatographic conditions, Method A and Method B, against the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to demonstrate their suitability for their intended purpose.[1][2][3]

The target analyte, 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, is a halogenated pyrazole derivative.[4][5] Its structure, featuring a carboxylic acid group, suggests that mobile phase pH will be a critical parameter in achieving optimal retention and peak shape. The methods detailed herein are designed for quantitative analysis of impurities and the accurate determination of the API's purity.

The Foundation of Trust: Analytical Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][6] It is not merely a checklist of experiments but a holistic evaluation to ensure the method is reliable, reproducible, and accurate for the routine analysis of a specific substance. The updated ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle management approach to analytical procedures, embedding scientific and risk-based strategies from development through to routine use.[7][8][9][10]

The following sections will compare two potential HPLC methods for the purity analysis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, assessing each of the core validation parameters.

Experimental Design and Chromatographic Conditions

The fundamental difference between the two methods under evaluation lies in the stationary phase, a common variable when optimizing separations of pharmaceutical compounds.

  • Method A: Employs a traditional C18 column with standard end-capping.

  • Method B: Utilizes a C18 column with a polar-embedded group to offer alternative selectivity, particularly for polar analytes and to reduce peak tailing for acidic compounds.

Analyte Information:

ParameterValue
Compound Name 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
Molecular Formula C₆H₆FIN₂O₂
Molecular Weight 284.03 g/mol
Structure SMILES: OC(=O)C1=C(I)C=NN1CCF[5]

Chromatographic Systems:

ParameterMethod AMethod B
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmPhenomenex Luna Omega Polar C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 min25% B to 85% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Diluent Acetonitrile:Water (50:50)Acetonitrile:Water (50:50)

Validation Parameter Comparison

The following sections detail the experimental approach and present a comparative summary of the hypothetical performance data for Method A and Method B.

Specificity (Selectivity)

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. For a purity assay, this ensures that the peaks of any impurities are well-resolved from the main API peak and from each other, preventing inaccurate quantification.

Experimental Approach: Forced degradation studies are the cornerstone of specificity evaluation. The API was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The chromatograms of these stressed samples were compared to that of an unstressed API standard and a blank.

Comparative Data:

ParameterMethod AMethod B
Resolution (API vs. closest degradant) 1.82.5
Peak Purity (API Peak) Pass (Index > 0.999)Pass (Index > 0.999)
Observations Co-elution observed between two minor degradants under basic stress.Baseline resolution of all major and minor degradants.
Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for the accurate quantification of the API and its impurities. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Approach: A series of solutions were prepared from a stock solution of the API at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL). Each concentration level was injected in triplicate.

Comparative Data:

ParameterMethod AMethod B
Range Studied 0.25 - 0.75 mg/mL0.25 - 0.75 mg/mL
Correlation Coefficient (r²) 0.99920.9998
Y-intercept Minimal, within acceptable limitsMinimal, within acceptable limits
Accuracy (Trueness)

The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method. For a purity assay, this ensures that the measured amount of API is a true reflection of its actual content.

Experimental Approach: Accuracy was determined by the recovery of the API from a spiked placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration), with each level prepared in triplicate.

Comparative Data:

Concentration LevelMean Recovery (%) - Method AMean Recovery (%) - Method B
80% 98.9%99.8%
100% 99.2%100.1%
120% 98.7%99.5%
Overall Mean Recovery 98.9%99.8%
Precision

The "Why": Precision is the measure of the random error of a method and is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Experimental Approach:

  • Repeatability: Six replicate injections of the 100% concentration standard were performed.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.

Comparative Data:

ParameterRSD (%) - Method ARSD (%) - Method B
Repeatability (n=6) 0.85%0.45%
Intermediate Precision (n=12) 1.20%0.70%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis, as it defines the lower limit of the reporting threshold for impurities.

Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per the ICH guidelines.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data:

ParameterMethod AMethod B
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL
Robustness

The "Why": Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Approach: Key method parameters were intentionally varied, and the effect on the results was observed. Parameters included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Comparative Data:

Varied ParameterImpact on Results - Method AImpact on Results - Method B
Flow Rate Significant shift in retention times, minor peak tailing.Minimal shift in retention times, peak shape maintained.
Column Temp. Minor shift in retention times.Negligible effect.
Mobile Phase Resolution between two impurities dropped below 1.5.All critical resolutions maintained > 2.0.

Experimental Protocols

Step-by-Step HPLC Method Validation Protocol
  • System Suitability:

    • Before each validation run, inject a standard solution (e.g., 0.5 mg/mL) five times.

    • Calculate the RSD of the peak area, retention time, tailing factor, and theoretical plates.

    • Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000.

  • Specificity (Forced Degradation):

    • Prepare solutions of the API in 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and water.

    • Expose the solutions to heat (60°C for 24 hours).

    • Expose solid API to UV light (254 nm for 24 hours).

    • Prepare a blank (diluent) and an unstressed API standard.

    • Inject all samples and analyze the chromatograms for peak resolution and purity.

  • Linearity:

    • Prepare a stock solution of the API (e.g., 1.0 mg/mL).

    • Perform serial dilutions to create at least five concentration levels from 50% to 150% of the target concentration.

    • Inject each level in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy:

    • Prepare a placebo blend.

    • Spike the placebo with the API at 80%, 100%, and 120% of the target concentration.

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability: Prepare and inject six individual samples of the API at 100% concentration.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if available.

    • Calculate the RSD for both sets of experiments.

  • LOD & LOQ:

    • Use the data from the linearity study.

    • Calculate the standard deviation of the y-intercept of the regression line.

    • Use the formulas provided in the "LOD and LOQ" section above.

  • Robustness:

    • Prepare a standard solution of the API.

    • Inject the standard while systematically varying the chromatographic parameters as detailed in the "Robustness" section.

    • Monitor system suitability parameters and the resolution between the API and a known impurity.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between its core components.

G cluster_0 Method Development cluster_1 Method Validation Dev Initial Method Development SST System Suitability Dev->SST is suitable? Spec Specificity Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc LOD_LOQ LOD & LOQ Lin->LOD_LOQ Prec Precision Acc->Prec Rob Robustness Prec->Rob Final Final Rob->Final Method Validated SST->Spec

Caption: Workflow for HPLC Method Validation.

G cluster_0 Quantitative Performance cluster_1 Reliability & Sensitivity Validation HPLC Method Validation Is the method suitable for its intended purpose? Linearity Linearity r² ≥ 0.999 Validation:f1->Linearity Accuracy Accuracy 98-102% Recovery Validation:f1->Accuracy Precision Precision RSD ≤ 2.0% Validation:f1->Precision Specificity Specificity Validation:f1->Specificity Robustness Robustness Unaffected by minor changes Validation:f1->Robustness Sensitivity Sensitivity LOD & LOQ Validation:f1->Sensitivity

Caption: Interrelation of HPLC Validation Parameters.

Overall Conclusion and Recommendation

Based on the comprehensive validation data presented, Method B is unequivocally the superior choice for the purity determination of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. While both methods demonstrate acceptable linearity, Method B exhibits marked improvements in several critical areas:

  • Superior Specificity: Offering baseline resolution of all potential degradants, making it a robust, stability-indicating method.

  • Higher Accuracy and Precision: Providing greater confidence in the quantitative results.

  • Enhanced Sensitivity: Allowing for the reliable detection and quantification of trace impurities.

  • Greater Robustness: Ensuring consistent performance even with minor variations in operating conditions, a crucial factor for method transfer and routine QC use.

The use of a polar-embedded C18 column in conjunction with a formic acid mobile phase in Method B likely contributes to the improved peak shape and alternative selectivity for the acidic analyte and its degradation products. This guide underscores the importance of a thorough, comparative validation approach to select the most reliable and robust analytical method for ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. (2019). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...[Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. 1-(2-fluoroethyl)-4-iodo-1h-pyrazole-5-carboxylic acid. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • PubChem. 1-(2,2-difluoroethyl)-4-iodo-1h-pyrazole-5-carboxylic acid. [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

  • ResearchGate. Pyrazole derivative in preclinical study. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Scholars Research Library. Design and synthesis of 2-pyrazoline derivatives. [Link]

  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

  • University of Arizona. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. [Link]

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Comparative

The Impact of Bioisosteric Fluorination on Pyrazole-Based Carboxylic Acids: A Comparative Guide to Binding Affinity

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold for developing targeted therapeutics. A key strategy for optimizing the potency and pharmacokinetic profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold for developing targeted therapeutics. A key strategy for optimizing the potency and pharmacokinetic profile of these molecules is the introduction of fluorine. This guide provides an in-depth comparison of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid and its non-fluorinated analogs, with a focus on their binding affinity to biological targets. While direct comparative data for this specific molecule is not prevalent in publicly accessible literature, we can construct a robust, evidence-based analysis by examining structure-activity relationship (SAR) data from closely related pyrazole derivatives. This guide will leverage key findings from studies on pyrazole-based inhibitors of meprin metalloproteases , a promising class of therapeutic targets, to elucidate the nuanced effects of N-alkylation and fluorination on molecular recognition and binding potency.

Introduction: The Strategic Role of Pyrazoles and Fluorine in Drug Design

The pyrazole ring is considered a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its two adjacent nitrogen atoms provide a unique electronic distribution and act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's properties.

One of the most powerful tools in a medicinal chemist's arsenal is fluorination. The substitution of a hydrogen atom with fluorine, its bioisostere, can have profound effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Modulation of Acidity (pKa): As the most electronegative element, fluorine can lower the pKa of nearby acidic groups, such as the carboxylic acid in our topic molecule, which can significantly impact its ionization state and ability to form salt bridges with protein residues.

  • Conformational Control: Fluorine can influence the preferred conformation of a molecule through steric and electronic effects.

  • Enhanced Binding Affinity: Fluorine can increase binding affinity through favorable dipole-dipole interactions, by displacing water molecules from a binding pocket, or by forming specific hydrogen bonds.

This guide will explore these principles in the context of pyrazole-based inhibitors targeting meprin α and meprin β, metalloproteases implicated in fibrosis, cancer, and neurodegenerative diseases.[2][3][4]

Comparative Binding Affinity Analysis: A Meprin Inhibitor Case Study

While direct experimental data for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is scarce, a comprehensive study on related pyrazole-based hydroxamates as meprin inhibitors provides a powerful dataset to infer its potential activity.[2][5] The study by Tan et al. (2023) systematically explored how substitutions at the N1 position of the pyrazole ring affect inhibitory potency against meprin α and meprin β.

Molecular Structures for Comparison

To visualize the key structural differences, the target molecule is compared with a non-fluorinated analog and the parent N-H scaffold.

G cluster_0 A) 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid cluster_1 B) 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid (Non-Fluorinated Analog) cluster_2 C) 4-Iodo-1H-pyrazole-5-carboxylic acid (Parent Scaffold) a b c

Figure 1. Molecular structures of the target compound and its key analogs.
Analysis of Structure-Activity Relationships (SAR)

The research by Tan et al. demonstrates that substitution at the N1 position of the pyrazole ring generally leads to a decrease in inhibitory activity against both meprin α and meprin β compared to the unsubstituted (N-H) pyrazole.[2] This suggests that the N1 position may be located in a sterically constrained region of the enzyme's active site or that the N-H group is involved in a crucial hydrogen bond interaction.

Compound (Analog from Tan et al., 2023)N1-SubstituentMeprin α Ki (app) (nM) [a]Meprin β Ki (app) (nM) [a]Fold Change vs. 7a (Meprin α)
7a (Reference)-H11161.0x
21a -CH₃ (Methyl)54375.0x Weaker
21b -Phenyl46674.0x Weaker
Table 1: Influence of N1-Substitution on Meprin Inhibition. Data extracted from Tan et al., J Enzyme Inhib Med Chem, 2023.[2] [a] Ki (app) represents the apparent inhibition constant.

Interpretation and Extrapolation:

  • Steric Hindrance at N1: The data clearly shows that even a small methyl group (21a) at the N1 position reduces potency against meprin α by a factor of five. A bulkier phenyl group (21b) also results in a 4-fold decrease in activity.[2] This strongly implies that the active site pocket accommodating the N1 position is sensitive to steric bulk.

  • The Fluoroethyl Group: The -(CH₂)₂F group on 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is larger than a methyl group. Based on the established SAR, it is probable that this group would also lead to a decrease in binding affinity compared to the parent N-H scaffold due to steric hindrance.

  • Potential Counteracting Effects of Fluorine: While steric bulk is a negative factor, the fluorine atom introduces unique properties. Its high electronegativity creates a dipole moment in the ethyl chain, which could engage in favorable dipole-dipole or hydrogen bond interactions with polar residues in the binding pocket, potentially offsetting some of the steric penalty. Furthermore, fluorination increases the lipophilicity of the substituent, which could enhance binding if the pocket is hydrophobic in nature.

  • Role of the 4-Iodo Group: The iodine at the C4 position is a significant feature. Halogen atoms, particularly larger ones like iodine, can participate in "halogen bonding"—an attractive, non-covalent interaction with an electron-rich atom (like an oxygen or nitrogen) on the protein. This interaction can substantially increase binding affinity.[6] The potency of many of the pyrazole inhibitors in the study likely benefits from such interactions.

Experimental Protocol: Meprin Inhibition Assay

To ensure scientific integrity, a detailed protocol for determining the inhibitory constant (Ki) against meprins is provided below. This protocol is based on established methodologies in the field.[2][5]

Workflow Overview
Figure 2. Experimental workflow for the Meprin inhibition assay.
Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 20 mM TRIS, 150 mM NaCl, 5 mM CaCl₂, 0.01% (v/v) Triton X-100, adjusted to pH 7.5. Rationale: This buffer composition maintains the physiological pH, ionic strength, and necessary cofactors (Ca²⁺) for meprin activity and stability.

    • Enzyme Stock: Prepare a concentrated stock solution of recombinant human meprin α or meprin β in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM).

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (e.g., 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid) in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. Rationale: DMSO is used for initial solubilization. A serial dilution allows for the determination of a dose-response curve.

    • Substrate Stock: Prepare a stock solution of a fluorogenic meprin substrate (e.g., Mca-YVADAPK(Dnp)-OH) in assay buffer. The final concentration should be at or below its Michaelis-Menten constant (Km). Rationale: Using a fluorogenic substrate allows for continuous kinetic measurement of enzyme activity. Keeping the substrate concentration near the Km ensures sensitivity to competitive inhibition.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of assay buffer with the corresponding DMSO concentration to the control wells (0% and 100% inhibition).

    • Add 20 µL of the diluted enzyme solution to all wells except the 0% inhibition control (add 20 µL of buffer instead).

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

    • Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 320/405 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the rates relative to the 100% (enzyme + substrate, no inhibitor) and 0% (substrate only) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Km value.

Putative Binding Mode and Target Interaction

The primary mechanism of action for this class of inhibitors involves the chelation of the catalytic zinc ion in the meprin active site.[2][3] The carboxylic acid or hydroxamic acid moiety directly coordinates with the Zn²⁺ ion. The pyrazole scaffold and its substituents then occupy adjacent sub-pockets (S1, S1', S2'), and the affinity is determined by the quality of these interactions.

G cluster_Meprin Meprin Active Site cluster_Inhibitor Pyrazole Inhibitor Zinc Catalytic Zn²⁺ S1 S1 Pocket (e.g., Y187 in Meprin α) S1_prime S1' Pocket Carboxylic_Acid Carboxylic Acid (or Hydroxamate) Carboxylic_Acid->Zinc Chelation (Primary Interaction) Pyrazole_Core Pyrazole Core Pyrazole_Core->S1 π-π Stacking N1_Substituent N1-Substituent (e.g., -H, -CH₃, -(CH₂)₂F) N1_Substituent->S1 Steric Clash or Favorable Interaction? C4_Iodo C4-Iodo Group C4_Iodo->S1_prime Halogen Bonding

Figure 3. A conceptual model of a pyrazole inhibitor binding in the meprin active site.

Conclusion and Future Directions

This guide provides a scientifically grounded comparison of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid and its non-fluorinated analogs. By leveraging detailed SAR studies on the closely related pyrazole-based meprin inhibitors, we can formulate a strong hypothesis regarding its binding potential.

  • SAR Summary: The N-H pyrazole scaffold is a highly potent starting point for meprin inhibition. Substitution at the N1 position generally decreases potency due to steric constraints within the enzyme's active site.

  • Fluorination Impact: The 1-(2-fluoroethyl) group introduces a combination of steric bulk (likely negative for binding) and unique electronic properties via the fluorine atom (potentially positive). The net effect on binding affinity is target-dependent and cannot be predicted with certainty without direct experimental validation.

  • Recommendation: Given the potent inhibitory activity of the parent 4-iodopyrazole scaffold, 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid represents a compelling candidate for synthesis and biological evaluation. Its unique combination of a proven core scaffold with a metabolically robust, electronically distinct N1-substituent makes it a valuable probe for exploring the chemical space of meprin inhibitors and other relevant biological targets.

This analysis underscores the importance of empirical data while demonstrating how existing knowledge can be used to guide future research and development efforts in the pursuit of novel therapeutics.

References

  • Tan, K., Jäger, C., Geissler, S., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

  • Tan, K., Jäger, C., Geissler, S., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. PubMed Central, PMCID: PMC9870012. [Link]

  • Tan, K., Jäger, C., Geissler, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Fraunhofer-Gesellschaft. [Link]

  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Semantic Scholar. [Link]

  • Tan, K., Jäger, C., Geissler, S., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [Link]

  • Zalaru, C., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Lyalin, B.V., Petrosyan, V.A., & Ugrak, B.I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]

  • Basyouni, W.M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed Central. [Link]

  • De la Cruz, R., et al. (2012). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]

  • Demjén, A., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PubMed Central. [Link]

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Validation

Comparative Reactivity Guide: 4-Iodo vs. 4-Bromo 1-(2-Fluoroethyl)-1H-Pyrazole-5-Carboxylic Acid in Suzuki-Miyaura Couplings

Executive Summary In modern drug discovery and agrochemical development, fluorinated pyrazoles serve as highly privileged scaffolds. Specifically, 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid derivatives are versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, fluorinated pyrazoles serve as highly privileged scaffolds. Specifically, 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid derivatives are versatile building blocks for introducing complex vectors into lead compounds. Functionalizing the C4 position via Suzuki-Miyaura cross-coupling is a common strategic objective; however, the C4 position of pyrazoles is notoriously the least reactive site due to electronic deactivation and steric shielding[1].

As an Application Scientist, choosing between the 4-iodo and 4-bromo derivatives is not merely a matter of cost, but a critical decision that dictates catalytic efficiency, ligand selection, and overall yield. This guide provides an objective, data-driven comparison of these two substrates, detailing how their distinct bond dissociation energies (BDEs) and steric profiles govern their reactivity.

Mechanistic Rationale: The C-I vs. C-Br Dichotomy

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle where the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step[2]. The choice between a 4-iodo and a 4-bromo pyrazole fundamentally alters the thermodynamics and kinetics of this step.

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol)[3]. This fundamental difference allows the 4-iodo derivative to undergo oxidative addition rapidly, often at room temperature or under mild heating. In contrast, the 4-bromo derivative requires elevated temperatures to breach the activation barrier.

  • Steric Congestion at C4: The C4 position is flanked by the N1-(2-fluoroethyl) group and the C5-carboxylic acid, creating a sterically demanding pocket. The longer atomic radius of iodine extends the C-I bond further from this steric bulk compared to the shorter C-Br bond, facilitating easier coordination with the bulky palladium-phosphine complexes required for the catalytic cycle.

  • Electronic Penalties: Under standard Suzuki conditions, the in situ deprotonation of the C5-carboxylic acid yields an electron-donating carboxylate. Electron-rich aryl halides undergo oxidative addition much more slowly. The highly reactive C-I bond easily overcomes this electronic penalty, while the C-Br bond struggles, necessitating the use of highly electron-rich, bulky ligands (e.g., XPhos or Amphos) to force the oxidative addition[1].

CatalyticCycle Pd0 Pd(0) Catalyst (14e- or 16e-) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Ar-X (X = I, Br) PdII_X Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII_X Fast for C-I Slow for C-Br TransMet Transmetalation (with Ar'-B(OH)2) PdII_X->TransMet Base Activation PdII_Ar Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (C4-Functionalized Pyrazole) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-determining oxidative addition.

Comparative Performance Data

To objectively evaluate these substrates, we must compare their performance across standardized parameters. The data below synthesizes expected reactivity profiles based on the intrinsic properties of the C-I vs. C-Br bonds in sterically hindered pyrazole systems.

Parameter4-Iodo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
Bond Dissociation Energy ~65 kcal/mol[3]~81 kcal/mol[3]
Oxidative Addition Rate Fast (Readily occurs at 40–60 °C)Slow (Requires 80–100 °C)
Preferred Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ + XPhos (or SPhos)
Base Equivalents Required 3.0 – 4.0 equiv.3.0 – 4.0 equiv.
Steric Penalty at C4 Overcome by low activation energyExacerbated by higher activation energy
Typical Yield (Standard) 75% – 90%40% – 65%
Risk of Protodehalogenation Low to ModerateHigh (due to prolonged heating)
Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Causality Note: The requirement of 3.0 equivalents of base is not arbitrary. Exactly 1.0 equivalent is consumed immediately to deprotonate the C5-carboxylic acid. The remaining 2.0 equivalents are required to mediate the transmetalation step (forming the reactive boronate complex) and neutralize the resulting acidic byproducts.

Protocol A: Mild Coupling of the 4-Iodo Derivative

Ideal for sensitive boronic acids or when avoiding high temperatures is necessary.

  • Preparation: To a rigorously dried Schlenk flask, add 4-iodo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge the solvent mixture with Argon for 15 minutes prior to addition to prevent Pd(0) oxidation.

  • Reaction: Heat the mixture to 60 °C under Argon for 4–6 hours.

  • Validation Checkpoint: Monitor via LCMS. The C-I bond should activate quickly. If unreacted starting material remains after 2 hours, check for boronic acid degradation (protodeboronation).

  • Workup: Cool to room temperature. Dilute with water and wash with EtOAc to remove organic impurities and catalyst residues. Carefully acidify the aqueous layer with 1M HCl to pH 3–4 to precipitate the cross-coupled pyrazole-5-carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: High-Energy Coupling of the 4-Bromo Derivative

Required when the iodo-derivative is unavailable or cost-prohibitive at scale.

  • Preparation: To a dried Schlenk flask, add 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.10 equiv). Note: The bulky, electron-rich XPhos ligand is mandatory to accelerate the difficult oxidative addition into the C-Br bond.

  • Degassing: Suspend in 10:1 Toluene/H₂O. Sparge with Argon for 20 minutes.

  • Reaction: Heat to 100 °C under Argon for 12–18 hours.

  • Validation Checkpoint: Analyze an aliquot via LCMS. The presence of the unreacted bromo-pyrazole alongside debrominated side-products indicates stalled oxidative addition, requiring an increase in catalyst loading or a switch to a more active precatalyst (e.g., XPhos Pd G3).

  • Workup: Follow the same pH-adjusted extraction protocol as Protocol A.

DecisionTree Start Select Pyrazole Substrate for C4 Suzuki Coupling Cond1 Are mild conditions required? (e.g., sensitive functional groups) Start->Cond1 Iodo Use 4-Iodo Derivative (Lower BDE, reacts at 25-60°C) Cond1->Iodo Yes Cond2 Is cost or stability a primary concern? (Scale-up scenarios) Cond1->Cond2 No Cond2->Iodo No Bromo Use 4-Bromo Derivative (Higher BDE, requires 80-100°C, Bulky Ligands) Cond2->Bromo Yes

Decision matrix for selecting between 4-iodo and 4-bromo pyrazole derivatives based on conditions.

Conclusion

While both the 4-iodo and 4-bromo derivatives of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid can be successfully utilized in Suzuki-Miyaura couplings, the 4-iodo derivative is vastly superior for discovery-phase chemistry . Its lower bond dissociation energy seamlessly overcomes the severe steric and electronic penalties imposed by the C5-carboxylic acid and N1-fluoroethyl group. The 4-bromo derivative should be reserved for late-stage scale-up where the cost of iodine incorporation outweighs the necessity of using advanced, expensive Buchwald-type ligands and harsh heating conditions.

References
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: libretexts.org. URL:[Link]

  • [1] Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Source: Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of the novel pyrazole derivative, 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. De...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of the novel pyrazole derivative, 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at ionization techniques, fragmentation pathways, and provides a robust, step-by-step experimental protocol for characterization. The structural elucidation of such compounds is a critical step in the drug discovery pipeline, ensuring purity, identifying metabolites, and confirming synthetic routes.[1][2][3][4]

Molecular Overview and Predicted Fragmentation Sites

The subject molecule, 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, possesses a unique combination of functional groups that dictate its behavior under mass spectrometric analysis. Its monoisotopic mass is 283.9458 Da.

  • Pyrazole Core: A five-membered aromatic heterocycle that is generally stable but can undergo ring cleavage under sufficient collision energy.[5][6][7]

  • Carboxylic Acid: A primary site for deprotonation in negative ion mode and a source of characteristic neutral losses (H₂O, CO, CO₂) in both positive and negative modes.[8][9][10]

  • N-fluoroethyl Substituent: The high electronegativity of fluorine influences the molecule's electronic properties. The ethyl linker provides a site for cleavage.

  • Iodo Substituent: The C-I bond is the weakest in the aromatic system, making it a highly probable site for initial fragmentation through homolytic or heterolytic cleavage.[11][12]

Based on this structure, the primary precursor ions expected in Electrospray Ionization (ESI) are:

  • Positive Ion Mode (ESI+): [M+H]⁺ at m/z 284.9536

  • Negative Ion Mode (ESI-): [M-H]⁻ at m/z 282.9380

Comparative Analysis of Ionization and Fragmentation

The choice of ionization mode and fragmentation technique is critical for comprehensive structural elucidation.

ESI Positive vs. ESI Negative Ion Mode
  • ESI Negative Mode ([M-H]⁻): This mode is often preferred for carboxylic acids due to their acidic nature, leading to efficient deprotonation and a strong signal for the precursor ion. Subsequent fragmentation is typically initiated by the loss of CO₂ (44 Da), a highly characteristic and energetically favorable process for carboxylates.[9][13][14] This initial loss provides a clear starting point for interpreting the rest of the spectrum.

  • ESI Positive Mode ([M+H]⁺): Protonation can occur on the pyrazole nitrogens or the carbonyl oxygen. While potentially providing complementary data, the fragmentation can be more complex. Initial losses may include water (18 Da) or carbon monoxide (28 Da) from the carboxylic acid group.

Recommendation: Initial analysis should prioritize ESI negative mode to leverage the facile and informative decarboxylation pathway. ESI positive mode should be used as a complementary technique to confirm findings and explore alternative fragmentation channels.

Collision-Induced Dissociation (CID) vs. Higher-Energy C-trap Dissociation (HCD)
  • Collision-Induced Dissociation (CID): This is a "slow heating" method where ions undergo multiple low-energy collisions with an inert gas (e.g., argon, nitrogen).[15][16][17] This process allows for ion rearrangements before fragmentation and is excellent for generating a rich spectrum of product ions. It is particularly useful for elucidating complex fragmentation pathways.

  • Higher-Energy C-trap Dissociation (HCD): An alternative used in Orbitrap mass spectrometers, HCD involves higher-energy collisions in a cell external to the main trap.[15] This technique often results in cleaner spectra dominated by direct bond cleavages and is less prone to the "low-mass cutoff" seen in ion trap CID. This can be advantageous for observing smaller fragments.

Recommendation: Employing both CID and HCD can provide a more complete picture. Start with CID to map the intricate fragmentation pathways. Use HCD to confirm direct cleavage products and to obtain clearer spectra, especially if low-mass fragments are of interest.

Proposed Fragmentation Pathways

The following sections detail the predicted fragmentation pathways in both negative and positive ion modes. The diagrams are generated using DOT language, and the tables summarize the key predicted ions.

ESI Negative Ion Mode Fragmentation

In negative mode, the fragmentation cascade is expected to be initiated by a highly favorable decarboxylation.

G cluster_neg Negative Ion Mode Fragmentation M_H [M-H]⁻ m/z 282.94 F1_neg Fragment A m/z 238.95 Loss of CO₂ M_H->F1_neg - CO₂ (44.0 Da) F2_neg Fragment B m/z 111.95 Loss of I• F1_neg->F2_neg - I• (126.9 Da) F3_neg Fragment C m/z 192.95 Loss of C₂H₂F• F1_neg->F3_neg - C₂H₂F• (45.0 Da) F4_neg Fragment D m/z 65.95 Loss of C₂H₂F• F3_neg->F4_neg - I• (126.9 Da)

Predicted ESI negative mode fragmentation pathway.

Table 1: Predicted Major Product Ions in ESI Negative Mode

Proposed FragmentPrecursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossNotes
A282.94238.95CO₂ (43.99)The primary and most favorable fragmentation due to the stability of the resulting anion.[9][13][14]
B238.95111.95I• (126.90)Cleavage of the weak C-I bond from the decarboxylated precursor.
C238.95192.95C₂H₂F• (45.02)Cleavage of the N-CH₂ bond, losing a fluoroethyl radical.
D192.9565.95I• (126.90)Loss of iodine from Fragment C.
ESI Positive Ion Mode Fragmentation

Fragmentation in positive mode is likely more competitive, with multiple potential initial steps.

G cluster_pos Positive Ion Mode Fragmentation M_H [M+H]⁺ m/z 284.95 F1_pos Fragment E m/z 157.95 Loss of I• M_H->F1_pos - I• (126.9 Da) F2_pos Fragment F m/z 238.92 Loss of C₂H₃F M_H->F2_pos - C₂H₃F (46.0 Da) F3_pos Fragment G m/z 256.94 Loss of CO M_H->F3_pos - CO (28.0 Da) F4_pos Fragment H m/z 111.92 Loss of I• F2_pos->F4_pos - I• (126.9 Da)

Predicted ESI positive mode fragmentation pathways.

Table 2: Predicted Major Product Ions in ESI Positive Mode

Proposed FragmentPrecursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossNotes
E284.95157.95I• (126.90)Facile cleavage of the C-I bond is a highly probable initial step.[11][12]
F284.95238.92C₂H₃F (46.03)Loss of fluoroethene from the N-substituent.
G284.95256.94CO (28.01)Loss of carbon monoxide from the carboxylic acid group.
H238.92111.92I• (126.90)Loss of iodine following the initial loss of fluoroethene.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. Optimization may be necessary for specific instrumentation.

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (1 mg/mL stock in MeOH, dilute to 1-10 µg/mL) lc 2. Liquid Chromatography (C18 Column, Gradient Elution) prep->lc ion 3. Ionization (ESI Source, Pos/Neg Modes) lc->ion ms1 4. Full Scan (MS1) (Confirm [M+H]⁺ & [M-H]⁻) ion->ms1 ms2 5. Tandem MS (MS/MS) (CID/HCD Fragmentation) ms1->ms2 data 6. Data Analysis (Fragmentation Pattern Elucidation) ms2->data

General workflow for LC-MS/MS analysis.
Sample Preparation
  • Prepare a stock solution of the compound at 1 mg/mL in LC-MS grade methanol.

  • Perform serial dilutions using the initial mobile phase composition (e.g., 95% Water/ACN + 0.1% Formic Acid) to working concentrations of 1-10 µg/mL.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Rationale: Formic acid is a common mobile phase additive that aids in protonation for positive ESI mode.[18] However, for iodinated compounds, care must be taken as it can sometimes induce in-source deiodination.[18][19] If this is observed, switching to acetic acid or running the analysis without an acid modifier (for negative mode) is a viable alternative.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Optimize for the specific instrument.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 50-500 to confirm the presence of the precursor ions ([M+H]⁺ and [M-H]⁻).

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ions (m/z 284.95 and 282.94).

  • Collision Energy: Ramp collision energy (e.g., 10-40 eV for CID) to observe the full range of fragment ions.

Data Interpretation and Troubleshooting

  • In-Source Fragmentation: Be aware of potential in-source fragmentation, where molecules fragment in the ESI source before mass analysis.[9][13] This can be identified by observing fragments that are present even in the MS1 scan. Lowering source temperatures or voltages can mitigate this effect.

  • Isotopic Pattern: While iodine is monoisotopic (¹²⁷I), always check the isotopic pattern of the precursor to confirm the elemental composition.

  • High-Resolution Data: If available, use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to obtain accurate mass measurements of precursor and product ions. This greatly increases confidence in assigning elemental formulas to each fragment.[1]

Conclusion

The LC-MS analysis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is predicted to yield distinct and informative fragmentation patterns. In negative ion mode, a clear pathway initiated by decarboxylation is expected, providing a reliable diagnostic tool. Positive ion mode offers complementary pathways, primarily driven by the cleavage of the weak C-I bond. By employing a systematic approach that compares different ionization modes and fragmentation techniques, researchers can achieve a comprehensive structural characterization of this and related novel small molecules, a crucial step in advancing drug discovery and development programs.[4]

References

  • Arsenault, G., et al. (2007). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Available at: [Link]

  • Li, F., & Se-Kwon, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. Available at: [Link]

  • Arsenault, G., et al. (2007). ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR BRANCHED PERFLUOROOCTANOIC ACIDS DURING LC/ESI-MS/MS. Dioxin 20XX International Symposium. Available at: [Link]

  • Yin, H., et al. (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Waters Corporation. (2026). Small Molecule Characterization for Emerging Modalities. Waters Corporation. Available at: [Link]

  • Lu, G., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Available at: [Link]

  • Lu, G., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PMC. Available at: [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Lu, G., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PubMed. Available at: [Link]

  • Easton, C. J., et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry. Available at: [Link]

  • Wenthold, P. G., & Squires, R. R. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. International Journal of Mass Spectrometry. Available at: [Link]

  • Lauritsen, F. R., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Kumar, P., & Rathi, E. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Journal of Pharmaceutical Research International. Available at: [Link]

  • Mortenson, D. E., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Lauritsen, F. R., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid proper disposal procedures

Advanced Laboratory Safety & Logistics Guide: 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid As drug development accelerates, the complexity of custom heterocyclic compounds introduces unique logistical and envir...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Logistics Guide: 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

As drug development accelerates, the complexity of custom heterocyclic compounds introduces unique logistical and environmental challenges. 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a highly specialized building block containing both organofluorine and organoiodine moieties. Because of its dense halogenation, it bypasses standard organic waste protocols and requires strict, targeted disposal methodologies to ensure regulatory compliance and laboratory safety.

This guide provides drug development professionals and safety officers with the definitive operational and disposal plan for this compound, grounded in causality, chemical mechanics, and [1].

Hazard Assessment & The Causality of Disposal

To properly dispose of a chemical, one must first understand how its molecular structure dictates its physical and environmental behavior.

  • The 2-Fluoroethyl Group: Organofluorine bonds are notoriously stable. Standard low-temperature combustion fails to break these bonds completely, potentially leading to the release of toxic environmental pollutants. When subjected to high-temperature incineration, the fluorine atoms are liberated as Hydrogen Fluoride (HF) gas, which is highly corrosive and lethal if inhaled.

  • The 4-Iodo Group: Heavy halogens like iodine present a dual threat. Thermal degradation of organoiodine compounds releases both Hydrogen Iodide (HI) and elemental Iodine ( I2​ ) vapor [2]. These emissions must be captured to prevent atmospheric contamination.

  • The Pyrazole-5-Carboxylic Acid Core: As a nitrogen-containing weak acid, this compound can react exothermically with strong bases. During combustion, the nitrogen heteroatoms oxidize into Nitrogen Oxides ( NOx​ ) .

The Logistical Conclusion: Because of the combined generation of HF, HI, I2​ , and NOx​ upon degradation, this compound must be classified strictly as Halogenated Organic Waste [3]. It cannot be poured down the drain, and it cannot be mixed with general non-halogenated solvent waste, as halogens destroy the economic viability of solvent recovery systems and pose severe risks to standard incinerators[4].

Operational Workflows & Logical Relationships

The lifecycle of halogenated waste requires strict segregation from the moment of generation to its final destruction. The following diagram illustrates the necessary decision-making process for waste segregation and the chemical mechanics of its final destruction.

ThermalDegradation Compound 1-(2-fluoroethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid Incinerator Rotary Kiln Incinerator (>1,000°C) Compound->Incinerator EPA/RCRA Transport Gases Combustion Gases (HF, HI, I2, NOx, CO2) Incinerator->Gases Thermal Cleavage Scrubber Caustic Scrubber (NaOH / KOH) Gases->Scrubber Exhaust Routing Effluent Neutralized Salts (NaF, NaI, NaNO3) Scrubber->Effluent Acid-Base Neutralization

Thermal degradation pathway and caustic scrubbing mechanism for halogenated heterocycles.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . Each step includes a causality check to ensure that the operator understands why the action is taken, reducing the likelihood of procedural drift.

Protocol A: Solid Waste Containment (Unused Product or Contaminated Consumables)
  • Collection: Gather all solid residues, contaminated filter paper, and empty vials containing the compound. Use non-sparking tools to avoid aerosolizing the powder.

  • Primary Containment: Place the waste into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to both acidic moieties and halogenated organics, preventing container degradation and chemical leaching over time.

  • Labeling: Affix a standard hazardous waste label immediately. Mark explicitly as "Halogenated Organic Solid Waste" and write out the full chemical name. Do not use abbreviations.

    • Validation Check: Inspect the label. Does it clearly indicate the presence of Fluorine and Iodine? If not, rewrite it. Disposal facilities rely on this to route the waste to scrubbed incinerators[5].

  • Storage: Store in a designated Secondary Containment tray within a ventilated hazardous waste accumulation area, strictly separated from strong bases and oxidizers.

Protocol B: Liquid Waste Handling (Solutions & Reaction Mixtures)
  • Segregation: If the compound is dissolved in any solvent (e.g., DMSO, DCM, or Methanol), the entire resulting mixture must be classified as Halogenated Waste[4].

    • Causality: Even trace amounts of halogens ( >1% ) require the entire carboy to undergo specialized high-temperature incineration[1].

  • Transfer: Use a dedicated, chemically compatible funnel to pour the solution into a 5-gallon DOT-certified halogenated waste carboy.

  • Headspace Management: Leave at least 10% to 20% headspace at the top of the carboy.

    • Causality: Accommodates vapor pressure expansion due to ambient temperature fluctuations in the laboratory, preventing container rupture.

  • Capping & Validation: Seal with a standard closed cap (unless actively adding waste, as per[5]).

    • Validation Check: Gently tap the side of the carboy. Is there excessive bulging or hissing? If yes, an incompatible reaction is occurring; vent immediately in a fume hood and notify EHS.

Immediate Spill Response Plan

In the event of an accidental release, immediate containment is critical to prevent cross-contamination with incompatible chemical streams.

SpillResponse Spill Spill Detected: 1-(2-fluoroethyl)-4-iodo... State Physical State? Spill->State Solid Solid Powder Use Non-Sparking Tools State->Solid Solid Liquid Liquid Solution Use Inert Absorbent (e.g., Sand) State->Liquid Solution Contain Place in HDPE Container Solid->Contain Sweep Liquid->Contain Absorb Label Label: Halogenated Waste Request EHS Pickup Contain->Label Seal

Workflow for immediate spill response, physical state assessment, and containment.

Critical Spill Caveat: Never use combustible absorbents (like sawdust or paper towels) for the liquid solutions of this compound, especially if dissolved in oxidizing or highly flammable solvents. Always default to inert absorbents like vermiculite or sand.

Quantitative Data & Logistical Parameters

To facilitate rapid decision-making for lab managers and EHS personnel, the critical operational parameters for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid are summarized below.

Logistical ParameterSpecification / ValueOperational Rationale
Waste Classification Halogenated Organic WasteContains F and I; requires specialized destruction[3].
Incineration Temp. >1,000∘C Minimum thermal threshold required to break stable C-F bonds[1].
Scrubber pH Target 8.5−10.0 Alkaline environment required to neutralize HF and HI exhaust gases[1].
Primary Container HDPE or PTFEPrevents chemical degradation and leaching from acidic/halogenated exposure.
Max Accumulation Time 90 days (LQG)/180 days (SQG) Federal EPA RCRA compliance for hazardous waste generators[6].
Incompatible Streams Strong Bases, Oxidizers, Non-Halogenated SolventsPrevents exothermic acid-base reactions and protects solvent recovery economics[4].

References

  • Hazardous Waste Reduction - Environmental Health and Safety Oregon State University URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Toxicological Profile for Iodine: Production, Import/Export, Use, and Disposal Centers for Disease Control and Prevention (CDC) URL:[Link]

  • EHS Fact Sheet: Organic Solvents College of Southern Nevada (CSN) URL:[Link]

Sources

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